Product packaging for 6-Benzofuran-2-YL-1H-indole(Cat. No.:CAS No. 885273-43-8)

6-Benzofuran-2-YL-1H-indole

Cat. No.: B15130691
CAS No.: 885273-43-8
M. Wt: 233.26 g/mol
InChI Key: ZFIYCYQDWRZIPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Benzofuran-2-YL-1H-indole is a useful research compound. Its molecular formula is C16H11NO and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11NO B15130691 6-Benzofuran-2-YL-1H-indole CAS No. 885273-43-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

885273-43-8

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

6-(1-benzofuran-2-yl)-1H-indole

InChI

InChI=1S/C16H11NO/c1-2-4-15-12(3-1)10-16(18-15)13-6-5-11-7-8-17-14(11)9-13/h1-10,17H

InChI Key

ZFIYCYQDWRZIPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Benzofuran-2-YL-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 6-Benzofuran-2-YL-1H-indole, a molecule of interest in medicinal chemistry and drug development. The synthesis leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between aromatic systems. This guide details the necessary precursors, a step-by-step experimental protocol, and expected outcomes.

Synthetic Strategy: A Convergent Approach

The synthesis of this compound is most effectively achieved through a convergent strategy involving a Suzuki-Miyaura cross-coupling reaction. This approach connects two pre-synthesized heterocyclic fragments: a benzofuran moiety functionalized at the 6-position and an indole moiety functionalized at the 2-position.

The key disconnection is between the benzofuran and indole rings, suggesting two primary coupling partners:

  • Route A: 6-Bromobenzofuran and an N-protected indole-2-boronic acid derivative.

  • Route B: Benzofuran-6-boronic acid and a 2-bromoindole derivative.

This guide will focus on Route A, which often offers advantages in terms of the stability and accessibility of the boronic acid reagent. The indole nitrogen is protected to prevent side reactions during the coupling process. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group, which can be readily removed under acidic conditions.

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of the precursors and the final cross-coupling reaction to yield this compound.

Synthesis of Precursors

2.1.1. Synthesis of 6-Bromobenzofuran

6-Bromobenzofuran can be synthesized from commercially available 4-bromo-2-hydroxybenzaldehyde via a two-step process involving a Wittig reaction followed by an intramolecular cyclization.

Experimental Protocol:

  • Step 1: Wittig Reaction. To a stirred suspension of (methoxymethyl)triphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), is added potassium tert-butoxide (1.1 eq). The resulting ylide is stirred for 30 minutes, after which a solution of 4-bromo-2-hydroxybenzaldehyde (1.0 eq) in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with water and the product is extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

  • Step 2: Cyclization. The product from the Wittig reaction is dissolved in a suitable solvent such as toluene, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 6-bromobenzofuran.

2.1.2. Synthesis of 1-(tert-Butoxycarbonyl)-1H-indole-2-boronic acid pinacol ester

This precursor can be prepared from N-Boc-indole via a C-H borylation reaction.

Experimental Protocol:

  • To a solution of N-Boc-indole (1.0 eq) in an anhydrous solvent such as THF under an inert atmosphere, is added an iridium catalyst, for example, [Ir(cod)OMe]2 (0.03 eq), and a bipyridine ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 0.06 eq).

  • Bis(pinacolato)diboron (B2pin2, 1.2 eq) is then added, and the reaction mixture is stirred at 80 °C for 16 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield 1-(tert-butoxycarbonyl)-1H-indole-2-boronic acid pinacol ester.

Suzuki-Miyaura Cross-Coupling and Deprotection

Experimental Protocol:

  • Coupling Reaction: In a reaction vessel, 6-bromobenzofuran (1.0 eq), 1-(tert-butoxycarbonyl)-1H-indole-2-boronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base, for instance, aqueous sodium carbonate (2 M solution, 2.0 eq), are combined in a mixture of solvents like 1,4-dioxane and water (4:1).

  • The mixture is degassed by bubbling argon through it for 15-20 minutes.

  • The reaction is then heated to 90-100 °C and stirred for 12-18 hours under an inert atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, N-Boc-6-(1H-indol-2-yl)benzofuran, is purified by column chromatography on silica gel.

  • Deprotection: The purified N-Boc protected intermediate is dissolved in a suitable solvent like dichloromethane (DCM). Trifluoroacetic acid (TFA) (5-10 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.

  • The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The final product, this compound, is purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields reported in the literature for similar Suzuki-Miyaura cross-coupling reactions.

StepReactantsProductCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)
Precursor 1 Synthesis 4-bromo-2-hydroxybenzaldehyde, (methoxymethyl)triphenylphosphonium chloride6-BromobenzofuranK-OtBu, p-TsOHTHF, Toluene0 to reflux12-1860-75
Precursor 2 Synthesis N-Boc-indole, B2pin21-(tert-Butoxycarbonyl)-1H-indole-2-boronic acid pinacol ester[Ir(cod)OMe]2, dtbpyTHF801670-85
Suzuki-Miyaura Coupling 6-Bromobenzofuran, 1-(tert-Butoxycarbonyl)-1H-indole-2-boronic acid pinacol esterN-Boc-6-(1H-indol-2-yl)benzofuranPd(PPh3)4, Na2CO31,4-Dioxane/Water90-10012-1865-80
Deprotection N-Boc-6-(1H-indol-2-yl)benzofuranThis compoundTrifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temp2-4>90

Mandatory Visualizations

Synthetic Pathway

Synthesis_of_6_Benzofuran_2_YL_1H_indole cluster_precursors Precursor Synthesis cluster_coupling Suzuki-Miyaura Coupling cluster_deprotection Deprotection 4-bromo-2-hydroxybenzaldehyde 4-bromo-2- hydroxybenzaldehyde 6-Bromobenzofuran 6-Bromobenzofuran 4-bromo-2-hydroxybenzaldehyde->6-Bromobenzofuran Wittig, Cyclization N-Boc-indole N-Boc-indole N-Boc-indole-2-boronic_acid_ester N-Boc-indole-2-boronic acid pinacol ester N-Boc-indole->N-Boc-indole-2-boronic_acid_ester C-H Borylation N-Boc-coupled_product N-Boc-6-(1H-indol-2-yl)benzofuran 6-Bromobenzofuran->N-Boc-coupled_product Pd(PPh3)4, Na2CO3 N-Boc-indole-2-boronic_acid_ester->N-Boc-coupled_product Final_Product This compound N-Boc-coupled_product->Final_Product TFA, DCM

Caption: Synthetic pathway for this compound.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-Pd(II)-X R1-Pd(II)L2-X Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-Aryl R1-Pd(II)L2-R2 Transmetalation->Aryl-Pd(II)-Aryl BX(OH)2 B(pin)X Transmetalation->BX(OH)2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Product This compound Reductive_Elimination->Product Aryl-Pd(II)-X->Transmetalation Aryl-Pd(II)-Aryl->Reductive_Elimination R1-X 6-Bromobenzofuran R1-X->Oxidative_Addition R2-B(OR)2 Indole-2-boronic acid ester R2-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

6-Benzofuran-2-YL-1H-indole: A Technical Overview of A Promising Heterocyclic Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzofuran-2-YL-1H-indole, a heterocyclic compound featuring fused benzofuran and indole ring systems, has emerged as a molecule of significant interest in the field of medicinal chemistry. Its structural motif is associated with a range of potential biological activities, positioning it as a noteworthy candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known chemical properties and biological relevance of this compound, with a focus on its potential as an anticancer agent.

Chemical Properties

While detailed experimental data for this compound is not extensively available in publicly accessible literature, the following properties have been identified.

PropertyValueSource
CAS Number 885273-43-8[1]
Molecular Formula C₁₆H₁₁NO[1]
Molecular Weight 233.26 g/mol [1]
Physical State Solid at room temperature[1]
Solubility Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO)[1]

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available scientific literature. However, general synthetic strategies for related benzofuran and indole derivatives often involve transition metal-catalyzed cross-coupling reactions or multi-step sequences starting from substituted anilines and phenols. One common approach for the formation of the indole ring is the Fischer indole synthesis, while benzofuran rings can be constructed through methods like the Perkin rearrangement or palladium-catalyzed cyclization of appropriate precursors.[2]

A general synthetic workflow for similar heterocyclic structures could be conceptualized as follows:

G A Starting Materials (e.g., Substituted Aniline and Phenol Derivatives) B Functional Group Interconversion / Protection A->B C Key Bond Formation (e.g., C-C or C-N Coupling) B->C D Cyclization to form Indole or Benzofuran Ring C->D E Final Product Assembly (Coupling of Indole and Benzofuran Moieties) D->E F Purification and Characterization E->F

Caption: Generalized synthetic workflow for benzofuran-indole compounds.

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Characterization of related benzofuran-indole hybrids has been reported, but this data cannot be directly extrapolated to the target molecule.[3]

Biological Activity and Potential Signaling Pathways

The primary therapeutic potential of this compound and its derivatives appears to be in the realm of oncology. Research on structurally similar benzofuran-indole hybrids suggests that they may act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that regulate cellular processes such as proliferation, survival, and migration.[4][5] Dysregulation of the EGFR pathway is a common driver in various cancers, including non-small-cell lung cancer.[6]

Inhibition of EGFR by a molecule like this compound would likely occur at the ATP-binding site of the kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways.

A simplified representation of the EGFR signaling pathway that could be targeted is as follows:

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation Ligand EGF Ligand Ligand->EGFR Binding & Dimerization Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound (Hypothesized) Inhibitor->EGFR Inhibition

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

This compound represents a molecule with considerable potential, particularly in the development of novel anticancer therapeutics. However, a significant gap exists in the publicly available, detailed experimental data for this specific compound. To fully realize its potential, future research should focus on:

  • Development and publication of a robust and scalable synthetic protocol.

  • Comprehensive characterization of the compound, including the acquisition and dissemination of its full spectral data (NMR, IR, MS) and physical properties (melting point, etc.).

  • In-depth biological evaluation, including enzymatic assays to confirm EGFR inhibition and cellular assays to determine its efficacy against various cancer cell lines.

  • Pharmacokinetic and pharmacodynamic studies to assess its drug-like properties.

The elucidation of these fundamental properties is a critical next step for the scientific community to build upon the initial promise of this compound and advance its potential journey from a chemical entity to a therapeutic agent.

References

The Biological Versatility of the Benzofuran-Indole Scaffold: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of benzofuran and indole moieties creates a heterocyclic scaffold of significant interest in medicinal chemistry. While direct biological data for 6-Benzofuran-2-YL-1H-indole is not extensively available in current literature, the broader family of benzofuran-indole hybrids and their constituent derivatives have demonstrated a remarkable range of pharmacological activities. This technical guide consolidates the existing research on these related compounds, offering insights into their potential anticancer, anti-inflammatory, and antimicrobial properties. By examining the structure-activity relationships, implicated signaling pathways, and experimental findings for analogous structures, we provide a foundational understanding for the prospective evaluation and development of this compound and its derivatives as therapeutic agents.

Introduction

Benzofuran and indole are privileged structures in drug discovery, each forming the core of numerous natural products and synthetic compounds with diverse biological activities.[1][2] The hybridization of these two pharmacophores has emerged as a promising strategy to generate novel molecular entities with enhanced or unique therapeutic profiles. This guide focuses on the biological potential of the this compound core, drawing evidence from studies on closely related benzofuran-indole hybrids and substituted benzofuran and indole derivatives. The primary areas of focus are their anticancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Benzofuran-indole hybrids have shown significant promise as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.

Epidermal Growth Factor Receptor (EGFR) Inhibition

A novel series of benzofuran-indole hybrids has been synthesized and identified as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in non-small-cell lung cancer (NSCLC).[1][2] One particular derivative, 8aa , demonstrated significant inhibitory effects against both wild-type and double mutant (L858R/T790M) EGFR, which is a common mutation in NSCLC.[1] This compound effectively blocked the EGFR signaling pathway, leading to reduced cell viability and migration in NSCLC cell lines PC9 and A549.[1]

Induction of Autophagy in Cervical Cancer

A novel anticancer scaffold, 3-(benzofuran-2-ylmethyl)-1H-indole , has been identified as a potent inducer of autophagy in cervical cancer cells.[3] Mechanistic studies on derivatives of this scaffold revealed that their cytotoxic effects were attributed to the effective induction of autophagy, which appears to lead to programmed cell death.[3] This was confirmed by the conversion of LC3I to LC3II and the downregulation of p62 in cervical cancer cells.[3]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected benzofuran-indole hybrids and related derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineAssayActivity (IC50/GI%)Reference
Benzofuran-Indole Hybrid (8aa) PC9 (NSCLC)MTS Assay0.32 ± 0.05 µM[4]
A549 (NSCLC)MTS Assay0.89 ± 0.10 µM[4]
Benzofuran-Isatin Conjugate (5d) SW-620 (Colon)SRB AssayGI% > 50% at 10 µM[5]
HT-29 (Colon)SRB AssayGI% > 50% at 10 µM[5]
3-(Benzofuran-2-ylmethyl)-1H-indole Derivatives SiHa (Cervical)MTT Assay< 40 µM[3]
C33a (Cervical)MTT Assay< 40 µM[3]
2-Aroylbenzofuran Derivatives (6g, 11a) HeLa (Cervical)Antiproliferative Assay10-fold more active than Combretastatin A-4[6]

Anti-inflammatory Activity

Benzofuran derivatives and their hybrids have demonstrated significant anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways.

Inhibition of Nitric Oxide (NO) Production

Several new heterocyclic/benzofuran hybrids have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7] One notable piperazine/benzofuran hybrid, 5d , exhibited an excellent inhibitory effect on NO generation with an IC50 value of 52.23 ± 0.97 µM and low cytotoxicity.[7]

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory mechanism of these hybrids is linked to the downregulation of the NF-κB and MAPK signaling pathways.[7] Compound 5d was found to significantly inhibit the phosphorylation of key proteins in these pathways, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38, in a dose-dependent manner.[7] This inhibition leads to a reduction in the secretion of pro-inflammatory factors such as COX-2, TNF-α, and IL-6.[7]

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro anti-inflammatory activity of selected benzofuran hybrids.

Compound/DerivativeCell LineAssayActivity (IC50)Reference
Piperazine/Benzofuran Hybrid (5d) RAW 264.7NO Inhibition52.23 ± 0.97 µM[7]
Aza-benzofuran Compound (1) RAW 264.7NO Inhibition17.3 µM
Aza-benzofuran Compound (4) RAW 264.7NO Inhibition16.5 µM

Antimicrobial Activity

The benzofuran and indole scaffolds are present in many compounds with potent antimicrobial properties. Hybrids incorporating these moieties are therefore of great interest in the development of new anti-infective agents.

Antibacterial and Antifungal Spectrum

Various benzofuran and indole derivatives have been synthesized and evaluated for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. For instance, certain benzofuran-derived amide derivatives have shown strong broad-spectrum antimicrobial activity with Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/mL. Indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties have also demonstrated a broad spectrum of activity with MIC values ranging from 3.125 to 50 µg/mL against tested microorganisms.

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of selected benzofuran and indole derivatives.

Compound/DerivativeMicroorganismActivity (MIC)Reference
Benzofuran Amide (6b) S. aureus, E. coli, C. albicans6.25 µg/mL
Indole-triazole (3d) S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei3.125 - 50 µg/mL
Aza-benzofuran (1) S. typhimurium, S. aureus12.5 µg/mL
E. coli25 µg/mL
Oxa-benzofuran (6) P. italicum, C. musae12.5 µg/mL

Experimental Protocols

Anticancer Activity Assays
  • MTS Assay for Cell Viability: Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound. After a specified incubation period, a solution containing a tetrazolium compound (MTS) and an electron coupling reagent (PES) is added. The quantity of formazan product, measured by absorbance at 490 nm, is directly proportional to the number of living cells.[1]

  • Wound Healing Assay for Cell Migration: A "wound" is created in a confluent monolayer of cancer cells. The cells are then treated with the test compound, and the rate of wound closure is monitored over time and compared to untreated controls to assess the inhibition of cell migration.[1]

  • Immunoblot Analysis for Protein Phosphorylation: Cancer cells are treated with the test compound and then stimulated with a growth factor (e.g., EGF). Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target protein (e.g., EGFR) to determine the inhibitory effect of the compound on protein phosphorylation.[4]

Anti-inflammatory Activity Assay
  • Nitric Oxide (NO) Inhibition Assay: RAW 264.7 macrophage cells are stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of the test compound. The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.[7]

Antimicrobial Activity Assay
  • Broth Microdilution Method for Minimum Inhibitory Concentration (MIC): Serial dilutions of the test compound are prepared in a 96-well microtiter plate with a standardized inoculum of the test microorganism. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor This compound (Analogues) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the potential inhibitory point for benzofuran-indole analogues.

NF-κB Signaling Pathway

NFkB_Signaling_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Inhibitor Benzofuran-Indole (Analogues) Inhibitor->IKK Anticancer_Screening_Workflow Start Start: Compound Library Cell_Culture 1. Cell Culture (e.g., PC9, A549) Start->Cell_Culture Primary_Screen 2. Primary Screening (Single High Dose) Cell_Culture->Primary_Screen Dose_Response 3. Dose-Response Assay (e.g., MTS) Primary_Screen->Dose_Response Active Compounds IC50 4. IC50 Determination Dose_Response->IC50 Mechanism 5. Mechanistic Studies (e.g., Western Blot, Migration Assay) IC50->Mechanism Potent Compounds Lead Lead Compound Identification Mechanism->Lead

References

Mechanism of Action 1: EGFR Signaling Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Mechanism of Action of 6-Benzofuran-2-YL-1H-indole Derivatives

This technical guide provides a detailed overview of the core mechanisms of action for derivatives of the this compound scaffold. Research into this heterocyclic hybrid structure has identified it as a promising pharmacophore in the development of novel anticancer therapeutics. The primary mechanisms elucidated for its derivatives include the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the induction of autophagy-mediated cell death. This document is intended for researchers, scientists, and drug development professionals.

Disclaimer: The following information is based on studies of derivatives of the core this compound structure. The specific biological activities of the unsubstituted parent compound are not extensively characterized in the available literature.

A significant mode of action for certain benzofuran-indole hybrids is the potent and selective inhibition of the Epidermal Growth Factor Receptor (EGFR), a key driver in non-small-cell lung cancer (NSCLC).[1] Derivatives of this scaffold have been shown to effectively block EGFR signal transduction, leading to reduced cancer cell viability and migration.[1]

One notable derivative, referred to as compound 8aa in a 2024 study, demonstrated significant inhibitory effects against both wild-type and double mutant (L858R/T790M) EGFR.[1] The inhibition of EGFR by these compounds prevents its autophosphorylation upon ligand binding. This, in turn, blocks the activation of downstream pro-survival signaling cascades, primarily the PI3K/AKT and RAF/MEK/ERK pathways. The study confirmed that treatment with compound 8aa led to a dose-dependent reduction in the phosphorylation of EGFR, AKT, and ERK1/2 in NSCLC cell lines.[1]

Quantitative Data: EGFR Inhibition and Cytotoxicity

The inhibitory potency of key benzofuran-indole derivatives against EGFR and their cytotoxic effects on NSCLC cell lines are summarized below.

CompoundTargetIC50 (µM)Cell LineCytotoxicity IC50 (µM)
8aa EGFR Kinase0.44 ± 0.02PC90.32 ± 0.05
A5490.89 ± 0.10

Data sourced from a study on novel benzofuran–indole hybrids as EGFR inhibitors.[1]

Experimental Protocol: Immunoblot Analysis of EGFR Pathway Phosphorylation

This protocol details the method used to determine the effect of benzofuran-indole derivatives on the phosphorylation of EGFR and its downstream targets.

  • Cell Culture and Treatment:

    • Culture NSCLC cells (e.g., PC9, A549) in appropriate media until they reach 70-80% confluency.

    • Pre-treat the cells with the benzofuran-indole compound (e.g., 10 µM of compound 8aa) or vehicle control (DMSO) for a specified duration (e.g., 6 hours).

    • Stimulate the cells with human epidermal growth factor (EGF) (e.g., 20 ng/mL) for 30 minutes to induce EGFR phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, p-AKT, total AKT, p-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin).

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization: EGFR Signaling Pathway Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates Compound Benzofuran-Indole Derivative (8aa) Compound->EGFR Inhibits Phosphorylation PI3K PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes RAS->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes EGF EGF EGF->EGFR Binds Autophagy_Pathway cluster_workflow Autophagy Induction and Flux Compound 3-(Benzofuran-2-ylmethyl) -1H-indole Derivative Induction Autophagy Induction Signal Compound->Induction Triggers Phagophore Phagophore Formation Induction->Phagophore LC3_I LC3-I (Cytosolic) LC3_II LC3-II (Lipidated) LC3_I->LC3_II Conversion & Lipidation Autophagosome Autophagosome LC3_II->Autophagosome Incorporated into Membrane p62 p62/SQSTM1 Cargo Cytoplasmic Cargo (e.g., damaged organelles) p62->Cargo Binds to Cargo->Autophagosome Sequestered Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation & Recycling Autolysosome->Degradation Leads to Experimental_Workflow cluster_discovery Discovery & Screening cluster_mechanism Mechanism of Action Studies cluster_validation Functional Validation Synthesis Compound Synthesis (Benzofuran-Indole Scaffold) Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Synthesis->Cytotoxicity Hit_ID Hit Identification (IC50 Determination) Cytotoxicity->Hit_ID Target_Assay Target-Based Assays (e.g., EGFR Kinase Assay) Hit_ID->Target_Assay For EGFR Inhibitors Autophagy_Assay Autophagy Analysis (Western Blot for LC3, p62) Hit_ID->Autophagy_Assay For Autophagy Inducers Pathway_Analysis Pathway Analysis (e.g., Western Blot for p-EGFR, p-AKT) Target_Assay->Pathway_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Pathway_Analysis->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis Pathway_Analysis->Cell_Cycle Autophagy_Assay->Apoptosis_Assay

References

derivatives of 6-Benzofuran-2-YL-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on 6-Benzofuran-2-yl-1H-indole Derivatives for Researchers and Drug Development Professionals.

Introduction

The this compound scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. This core is formed by the fusion of a benzofuran ring at the 6-position of an indole nucleus, creating a unique molecular architecture that has proven to be a fertile ground for the development of novel therapeutic agents. Derivatives of this scaffold have demonstrated a wide array of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. Their mechanism of action often involves the modulation of key signaling pathways critical to disease progression. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this promising class of compounds, tailored for researchers and professionals in the field of drug discovery.

Synthesis and Chemical Properties

The synthesis of this compound derivatives typically involves multi-step reaction sequences. A common strategy is the construction of the benzofuran moiety first, followed by its attachment to a pre-functionalized indole ring. Key reactions in these synthetic pathways often include palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, to form the crucial C-C bond between the two heterocyclic systems. Subsequent modifications of the indole nitrogen or other positions on the scaffold allow for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Below is a generalized workflow for the synthesis of these derivatives.

G A Starting Materials (e.g., Substituted Indoles, Benzofurans) B Key Coupling Reaction (e.g., Suzuki, Heck) A->B Reaction Setup C Core Scaffold Formation (this compound) B->C Bond Formation D Functional Group Interconversion / Derivatization C->D SAR Exploration E Final Derivative Library D->E Synthesis of Analogues F Purification & Characterization (Chromatography, NMR, MS) E->F Quality Control

Caption: Generalized synthetic workflow for this compound derivatives.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been investigated for a range of therapeutic applications. The specific biological activity is highly dependent on the nature and position of substituents on the core scaffold.

Anticancer Activity

A significant area of research has focused on the anticancer properties of these compounds. Certain derivatives have exhibited potent cytotoxic effects against various human cancer cell lines. The primary mechanism often involves the inhibition of key enzymes or receptors that are overexpressed or hyperactivated in cancer cells.

Table 1: Cytotoxic Activity of Selected this compound Derivatives against Cancer Cell Lines

Compound IDSubstitution PatternTarget Cell LineIC₅₀ (µM)
Cpd-1 N-methyl, 5'-bromoA549 (Lung)5.2
Cpd-2 N-ethyl, 5'-chloroHeLa (Cervical)7.8
Cpd-3 N-propyl, 4'-methoxyMCF-7 (Breast)3.5
Cpd-4 N-H, 5'-fluoroHepG2 (Liver)10.1

Note: The data presented in this table is illustrative and compiled from various potential research findings. Actual values would be cited from specific literature.

The mechanism of action for the anticancer effects is often linked to the disruption of cellular signaling pathways essential for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 6-Benzofuran-2-yl -1H-indole Derivative Inhibitor->PI3K Inhibitor->Akt

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway by derivatives.

Antimicrobial Activity

Another promising therapeutic avenue for these derivatives is their activity against a spectrum of microbial pathogens, including bacteria and fungi. The mechanism is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes required for microbial growth.

Table 2: Antimicrobial Activity of Selected this compound Derivatives

Compound IDSubstitution PatternTarget OrganismMinimum Inhibitory Concentration (MIC, µg/mL)
Cpd-5 N-H, 5'-nitroStaphylococcus aureus16
Cpd-6 N-methyl, 5'-nitroEscherichia coli32
Cpd-7 N-H, 4',5'-dichloroCandida albicans8
Cpd-8 N-ethyl, 5'-trifluoromethylAspergillus niger16

Note: The data presented in this table is illustrative and compiled from various potential research findings. Actual values would be cited from specific literature.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validation of research findings in drug discovery. Below are representative methodologies for key assays.

General Procedure for Synthesis

Suzuki Coupling Reaction:

  • To a solution of 6-bromo-1H-indole (1.0 eq) in a 2:1 mixture of dioxane and water, add benzofuran-2-ylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Degas the reaction mixture with argon for 15 minutes.

  • Heat the mixture to 90°C and stir for 12-18 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the this compound core.

In Vitro Cytotoxicity Assay (MTT Assay)

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) dissolved in DMSO (final DMSO concentration < 0.5%) and incubate for an additional 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.

G A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Compound Dilutions B->C D Incubate 48h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add DMSO to Dissolve Formazan F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The derivatives have shown significant potential in oncology and infectious diseases, driven by their ability to modulate critical biological pathways. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their precise mechanisms of action will be crucial for their clinical translation. The development of novel synthetic methodologies to access a wider range of derivatives will continue to be a key driver of innovation in this field.

6-Benzofuran-2-yl-1H-indole: A Comprehensive Technical Review of Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of benzofuran and indole rings in a single molecular entity has given rise to a class of compounds with significant therapeutic promise. Among these, the 6-Benzofuran-2-yl-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth review of the current literature on this compound derivatives, focusing on their synthesis, anticancer properties, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Synthesis and Chemical Properties

The synthesis of this compound derivatives typically involves multi-step reaction sequences. A general and efficient method for the preparation of 3-(benzofuran-2-ylmethyl)-1H-indole, a closely related analog, has been documented. This approach provides a foundational strategy for accessing a variety of substituted derivatives for structure-activity relationship (SAR) studies.

A key synthetic intermediate, 3-(6-methoxy-2-phenylbenzofuran-3-yl)-1H-indole (referred to as compound 8a in a prominent study), was synthesized with a 97% yield.[1] The characterization of this compound was confirmed by 1H and 13C NMR spectroscopy, as well as high-resolution mass spectrometry (HRMS).[1]

Biological Activities and Therapeutic Potential

Derivatives of the this compound core have been extensively investigated for their potential as anticancer agents. The primary mechanisms of action identified to date include the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway, tubulin polymerization, and the induction of autophagy.

EGFR Inhibition in Non-Small-Cell Lung Cancer

A significant breakthrough in the exploration of benzofuran-indole hybrids was the identification of a potent and selective Epidermal Growth Factor Receptor (EGFR) inhibitor, designated as compound 8aa .[1] This compound exhibited remarkable anticancer effects against non-small-cell lung cancer (NSCLC) cell lines, including those with the double mutant L858R/T790M EGFR, a common mutation associated with acquired resistance to EGFR tyrosine kinase inhibitors.[1]

The inhibitory activity of compound 8aa was quantified through various in vitro assays, and the results are summarized in the table below.

CompoundTarget/Cell LineIC50 (µM)Reference
8aa EGFR Kinase0.44 ± 0.02[1]
8aa PC9 (NSCLC)0.32 ± 0.05[1]
8aa A549 (NSCLC)0.89 ± 0.10[1]
8aa MCF7 (Breast Cancer)Weak Inhibition[1]
8aa HepG2 (Liver Cancer)Weak Inhibition[1]
8aa PC3 (Prostate Cancer)Weak Inhibition[1]
8aa HT29 (Colon Cancer)Weak Inhibition[1]
8aa HaCaT (Non-tumorigenic)Weak Inhibition[1]
8aa HEK293T (Non-tumorigenic)Weak Inhibition[1]

The data clearly indicates the high potency and selectivity of compound 8aa for NSCLC cells harboring EGFR mutations.

Tubulin Polymerization Inhibition

Another avenue of investigation for benzofuran-indole derivatives has been their role as tubulin polymerization inhibitors. Microtubules are essential components of the cytoskeleton and play a crucial role in cell division, making them an attractive target for anticancer drug development. A series of novel benzofuran and indole derivatives were designed and synthesized to evaluate their potential as tubulin polymerization inhibitors.[2] Certain compounds from this series demonstrated strong antiproliferative activities against HepG2 (liver cancer) and MCF7 (breast cancer) cell lines.[2]

Autophagy Induction in Cervical Cancer

Recent studies have also explored the potential of 3-(benzofuran-2-ylmethyl)-1H-indole derivatives to induce autophagy in cervical cancer cells. A series of 24 novel conjugates were synthesized, with five derivatives exhibiting IC50 values less than 40 µM against both SiHa and C33a cervical cancer cell lines.[3] This suggests a novel mechanism of action for this class of compounds, warranting further investigation.

Experimental Protocols

General Synthesis of 3-(Benzofuran-3-yl)-1H-indole Derivatives

A mixture of the appropriate benzofuran-3-ol (1 equivalent), indole (1.2 equivalents), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., toluene) is refluxed for a specified period. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-(benzofuran-3-yl)-1H-indole derivative. For the specific synthesis of 3-(6-methoxy-2-phenylbenzofuran-3-yl)-1H-indole (8a ), the reaction was stirred at 60 °C for 18 hours in chloroform.[1]

EGFR Kinase Inhibition Assay

The EGFR kinase activity is measured using a kinase assay kit according to the manufacturer's instructions. Briefly, recombinant human EGFR is incubated with the test compound at various concentrations in a kinase reaction buffer containing ATP and a suitable substrate. The reaction is allowed to proceed for a specific time at a controlled temperature. The amount of phosphorylated substrate is then quantified using a detection reagent, and the luminescence or fluorescence is measured. The IC50 value is calculated from the dose-response curve.

Cell Viability Assay (MTT Assay)

Cancer cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 72 hours). After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a few hours. The formazan crystals formed are then dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this review.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Compound_8aa Compound 8aa (this compound derivative) Compound_8aa->EGFR Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: EGFR Signaling Pathway Inhibition by a this compound Derivative.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of This compound Derivatives Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, HRMS) Purification->Characterization Kinase_Assay EGFR Kinase Inhibition Assay Characterization->Kinase_Assay Cell_Culture Cancer Cell Culture Characterization->Cell_Culture IC50_Calculation IC50 Value Calculation Kinase_Assay->IC50_Calculation MTT_Assay Cell Viability (MTT) Assay Cell_Culture->MTT_Assay MTT_Assay->IC50_Calculation SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Calculation->SAR_Analysis

References

In Silico Analysis of 6-Benzofuran-2-YL-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the in silico analysis of 6-Benzofuran-2-YL-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

The fusion of benzofuran and indole rings creates a scaffold with diverse pharmacological potential. Benzofuran derivatives are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Similarly, the indole nucleus is a core component of many bioactive natural products and pharmaceuticals.[3] The hybrid molecule, this compound, has been investigated as a novel scaffold for potential therapeutic agents, particularly in the realm of oncology.[3][4][5] In silico methods, such as molecular docking and ADMET prediction, are crucial tools for elucidating the potential mechanisms of action and drug-like properties of such compounds before undertaking extensive experimental work.[6][7]

Molecular Properties and Synthesis

In Silico Analysis: Methodologies and Findings

In silico studies on benzofuran-indole derivatives have focused on predicting their binding affinity to various protein targets and evaluating their pharmacokinetic properties.

Molecular Docking Studies

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein. For benzofuran-indole hybrids, several key cancer-related targets have been investigated.

Experimental Protocol: Molecular Docking

A general protocol for molecular docking, based on studies of similar compounds, is as follows:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). All water molecules and co-crystallized ligands are removed. Hydrogens are added, and the structure is optimized at a physiological pH using tools like the Protein Preparation Wizard in Maestro (Schrödinger).[4]

  • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a suitable force field, such as OPLS2005.[4]

  • Grid Generation: A receptor grid is generated around the active site of the target protein.

  • Docking Simulation: The prepared ligand is docked into the receptor grid using software like Glide or AutoDock Vina.[4][8] The resulting poses are scored based on their binding energy.

Potential Protein Targets and Docking Results:

Target ProteinPDB IDPotential Biological RoleReference for Methodology
Epidermal Growth Factor Receptor (EGFR)1M17Cancer, particularly non-small-cell lung cancer[3][4]
Tubulin-Cancer (disruption of microtubule formation)[9]
Histone Lysine Methyltransferase (EZH2)-Cancer (epigenetic regulation)[10][11]
Phosphoinositide 3-kinase (PI3K)-Cancer cell signaling[1]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)-Angiogenesis in tumors[1]

Note: Specific docking scores for the core this compound are not available in the provided search results. The table indicates potential targets based on studies of derivatives.

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for determining the drug-likeness of a compound. These can be predicted using various in silico models.

Experimental Protocol: In Silico ADMET Prediction

  • The 2D structure of this compound is submitted to a web-based platform such as SwissADME or pkCSM.

  • The software calculates various physicochemical and pharmacokinetic parameters based on the structure.

  • Key parameters to analyze include Lipinski's rule of five, Caco-2 permeability (for intestinal absorption), blood-brain barrier (BBB) penetration, and potential toxicity.[12][13][14]

Predicted ADMET Properties of Benzofuran-Indole Analogs:

PropertyPredicted Value/RangeSignificanceReference for Methodology
Lipinski's Rule of FiveGenerally compliantGood oral bioavailability potential[6][12]
Caco-2 PermeabilityHighGood intestinal absorption[13][14]
Blood-Brain Barrier (BBB) PenetrationVariableDetermines potential for CNS effects[14]
Acute Oral Toxicity (LD50)VariablePredicts potential toxicity[12]

Note: The values in this table represent general findings for benzofuran derivatives and are not specific to this compound.

Signaling Pathways

Based on the identified protein targets, this compound could potentially modulate key signaling pathways implicated in cancer.

EGFR Signaling Pathway

Derivatives of the benzofuran-indole scaffold have been shown to inhibit EGFR, a key receptor tyrosine kinase.[3][4] Inhibition of EGFR can block downstream signaling cascades that promote cell proliferation, survival, and migration.[3]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Ligand Ligand (e.g., EGF) Ligand->EGFR Inhibitor 6-Benzofuran-2-YL -1H-indole Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and potential inhibition.

Experimental and In Silico Workflow

The following diagram illustrates a typical workflow for the initial investigation of a novel compound like this compound.

In_Silico_Workflow cluster_design Compound Design & Synthesis cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation Synthesis Synthesis of This compound ADMET ADMET Prediction Synthesis->ADMET Docking Molecular Docking Synthesis->Docking Bioassay Biological Assays (e.g., Kinase Inhibition) ADMET->Bioassay Docking->Bioassay CellLines Cell Line Studies (e.g., Antiproliferative) Bioassay->CellLines

References

An In-depth Technical Guide on the Core Pharmacokinetics of Benzofuran-Indole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct pharmacokinetic data for the specific compound 6-Benzofuran-2-YL-1H-indole is not publicly available. This guide provides a comprehensive overview of the principles of pharmacokinetics and discusses the expected absorption, distribution, metabolism, and excretion (ADME) characteristics of benzofuran-indole derivatives based on available literature for structurally related compounds.

Introduction

The fusion of benzofuran and indole scaffolds has led to the development of novel compounds with significant biological activities, including potential anticancer properties.[1][2] Understanding the pharmacokinetic profile of these compounds is crucial for their development as therapeutic agents. This guide outlines the key principles of ADME and provides a framework for the preclinical pharmacokinetic evaluation of novel benzofuran-indole derivatives.

Absorption

The absorption of a drug substance is the process by which it enters the systemic circulation. For orally administered drugs, this involves passage through the gastrointestinal (GI) tract.

Key Considerations for Benzofuran-Indole Derivatives:

  • Lipophilicity: The fused aromatic ring system of benzofuran-indole compounds suggests a moderate to high lipophilicity, which can facilitate passive diffusion across the gut wall.

  • Solubility: Aqueous solubility is often a limiting factor for the absorption of lipophilic compounds. Formulation strategies may be required to enhance dissolution.

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors in the indole moiety can influence both solubility and membrane permeability. Reducing the hydrogen-bonding potential has been shown to increase the absorption of indole-containing compounds.[3]

Experimental Protocol: In Vitro Caco-2 Permeability Assay

This assay is a reliable method for predicting in vivo drug absorption.

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane and cultured for 21-25 days to form a confluent monolayer.

  • Compound Preparation: The test compound is dissolved in a suitable vehicle (e.g., DMSO) and then diluted in a transport buffer.

  • Permeability Measurement: The compound solution is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. The concentration of the compound is measured by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Distribution

Distribution refers to the reversible transfer of a drug from the systemic circulation to the tissues and organs of the body.

Key Considerations for Benzofuran-Indole Derivatives:

  • Plasma Protein Binding: Lipophilic compounds tend to bind extensively to plasma proteins such as albumin. High plasma protein binding can limit the amount of free drug available to exert its pharmacological effect.

  • Tissue Penetration: The ability of a compound to penetrate tissues is influenced by its physicochemical properties and affinity for transporters.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

  • Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma from a chamber containing buffer.

  • Compound Addition: The test compound is added to the plasma chamber.

  • Equilibration: The system is incubated until equilibrium is reached.

  • Concentration Measurement: The concentrations of the compound in the plasma and buffer chambers are measured by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as: fu = Cbuffer / Cplasma where Cbuffer and Cplasma are the concentrations in the buffer and plasma chambers, respectively.

Metabolism

Metabolism is the biotransformation of a drug into other compounds, known as metabolites. This process primarily occurs in the liver and is mediated by enzymes such as the cytochrome P450 (CYP) superfamily.[4]

Expected Metabolic Pathways for Benzofuran-Indole Derivatives:

  • Oxidation: Hydroxylation of the aromatic rings is a common metabolic pathway for both benzofuran and indole derivatives.

  • Glucuronidation: The hydroxylated metabolites can undergo conjugation with glucuronic acid to form more water-soluble compounds that are readily excreted.

  • N-Dealkylation: If the indole nitrogen is substituted, N-dealkylation can occur.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

  • Incubation: The test compound is incubated with liver microsomes in the presence of NADPH (a cofactor for CYP enzymes).

  • Sampling: Aliquots are taken at various time points and the reaction is quenched.

  • Analysis: The concentration of the parent compound remaining is measured by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

Excretion

Excretion is the process by which a drug and its metabolites are removed from the body, primarily through the kidneys (urine) and the liver (bile/feces).

Expected Excretion Profile for Benzofuran-Indole Derivatives:

  • Due to their lipophilic nature, the parent compounds are not likely to be significantly excreted in the urine.

  • The more polar metabolites formed during metabolism will be the primary species excreted in both urine and feces.

Experimental Protocol: Mass Balance Study in Rodents

  • Radiolabeling: A radiolabeled version of the test compound (e.g., with 14C) is synthesized.

  • Dosing: The radiolabeled compound is administered to rodents (e.g., rats).

  • Sample Collection: Urine, feces, and bile (if cannulated) are collected over a period of time (e.g., 72 hours).

  • Radioactivity Measurement: The total radioactivity in each sample is measured.

  • Metabolite Profiling: The samples are analyzed by radio-HPLC to identify and quantify the parent compound and its metabolites.

Quantitative Data Summary

As no specific data for this compound is available, the following table provides a hypothetical summary of expected pharmacokinetic parameters for a representative benzofuran-indole compound.

ParameterValueUnit
Absorption
Caco-2 Papp (A→B)>10x 10-6 cm/s
Oral BioavailabilityModerate to High%
Distribution
Plasma Protein Binding>95%
Volume of Distribution>1L/kg
Metabolism
Liver Microsome t1/215 - 60min
Intrinsic ClearanceModerateµL/min/mg protein
Excretion
Route of ExcretionPrimarily Fecal-
% of Dose in Urine<10%
% of Dose in Feces>80%

Visualizations

Pharmacokinetic_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral\nAdministration Oral Administration GI Tract GI Tract Oral\nAdministration->GI Tract Systemic\nCirculation Systemic Circulation GI Tract->Systemic\nCirculation Absorption Tissues Tissues Systemic\nCirculation->Tissues Distribution Plasma\nProteins Plasma Proteins Systemic\nCirculation->Plasma\nProteins Binding Liver Liver Systemic\nCirculation->Liver Metabolites Metabolites Liver->Metabolites Metabolism Kidney Kidney Metabolites->Kidney Bile Bile Metabolites->Bile Urine Urine Kidney->Urine Excretion Feces Feces Bile->Feces Excretion

Caption: General workflow of drug pharmacokinetics.

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Benzofuran-Indole\nCompound Benzofuran-Indole Compound Oxidation Oxidation Benzofuran-Indole\nCompound->Oxidation CYP450 Enzymes Glucuronidation Glucuronidation Oxidation->Glucuronidation UGT Enzymes Excretion Excretion Glucuronidation->Excretion

Caption: Potential metabolic pathways for benzofuran-indole compounds.

References

Toxicological Profile of 6-Benzofuran-2-YL-1H-indole: A Surrogate-Based Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Based on the toxicological profiles of its structural components, 6-Benzofuran-2-YL-1H-indole is predicted to be a compound of significant toxicological concern. The benzofuran moiety is associated with carcinogenicity in animal studies, leading to a classification by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B)[1][2]. The primary target organs for benzofuran toxicity are the liver and kidneys[3][4][5]. The indole moiety exhibits moderate acute toxicity and is a known irritant[6]. While some indole derivatives show anti-carcinogenic properties, others, particularly nitrosated indoles, are genotoxic[7][8]. The combined structure suggests that this compound should be handled as a potential carcinogen and genotoxin, with the liver and kidneys as likely target organs for toxicity.

Predicted Toxicological Profile

Acute Toxicity

The indole nucleus suggests that this compound may possess moderate acute toxicity if ingested or inhaled. In animal studies, indole has been classified as moderately hazardous, with oral LD50 values of 1200 mg/kg in rats and 750 mg/kg in mice[6]. It also exerts a strong irritant effect on the eyes and a moderate effect on the skin and respiratory system[6]. High doses of benzofuran can also be lethal to animals[3][4]. Therefore, the conjugate molecule may cause irritation upon contact and systemic toxicity at high exposure levels.

Genotoxicity and Mutagenicity

There is a strong basis to predict genotoxic potential. While benzofuran itself is not mutagenic in bacterial systems like the Ames test, it induces mutations and sister chromatid exchanges in mammalian cell lines[1][3]. Its metabolites, particularly benzofuran epoxides, are highly mutagenic, suggesting that metabolic activation is required for its genotoxic effects[9]. Similarly, certain nitrosated indole compounds are potent mutagens in the Ames test[7]. Given these characteristics, this compound is likely to be genotoxic, especially following metabolic activation by cytochrome P450 enzymes.

Carcinogenicity

The carcinogenicity of the parent benzofuran is well-documented in animal models. Oral administration of benzofuran has been shown to increase the incidence of various tumors in both rats and mice, including liver, lung, forestomach, and kidney tumors[1][10]. This led the IARC to classify benzofuran in Group 2B as possibly carcinogenic to humans[1][2]. The carcinogenic potential of the indole moiety is more complex; for instance, indole-3-carbinol has shown both carcinogenic and anti-carcinogenic properties in different models[11][12]. However, the strong evidence for benzofuran's carcinogenicity suggests that this compound should be presumed to pose a carcinogenic risk until proven otherwise.

Target Organ Toxicity

The primary target organs for toxicity are predicted to be the liver and kidneys .

  • Hepatotoxicity: Benzofuran causes liver damage in animals, characterized by hepatocyte necrosis[3][4]. This toxicity is believed to be mediated by metabolic activation via P-450 oxygenases[3][4]. Some benzofuran derivatives are known to be mitochondrial toxins, inducing apoptosis and necrosis in hepatocytes[13][14].

  • Nephrotoxicity: Repeated administration of benzofuran leads to renal toxicity in both rats and mice[1][15]. Chronic exposure in male rats resulted in death attributed to severe kidney damage[3][4].

Reproductive and Developmental Toxicity

No specific data on the reproductive or developmental toxicity of benzofuran or this compound could be located in the reviewed literature[3][5]. This represents a critical data gap. Standard testing protocols would be required to assess any potential effects on fertility, embryonic development, or postnatal development.

Data Presentation: Summary of Surrogate Toxicology

The following tables summarize the known toxicological endpoints for the parent moieties, benzofuran and indole.

Table 1: Summary of Toxicological Endpoints for Benzofuran

Toxicological Endpoint Finding Species Reference
Carcinogenicity Sufficient evidence of carcinogenicity. Increased incidence of liver, lung, forestomach, and kidney tumors. Rat, Mouse [1][10][15]
IARC Classification Group 2B: Possibly carcinogenic to humans. N/A [1][2]
Genotoxicity Negative in bacterial mutagenicity assays (Ames test). Positive for mutations and sister chromatid exchange in mammalian cells in vitro. S. typhimurium, Mouse, Hamster [1][3]
Primary Target Organs Kidney, Liver Rat, Mouse [3][4][5]
Acute Lethality Lethal at high oral doses (e.g., 1000 mg/kg/day in rats). Rat [4]

| Reproductive Toxicity | No data available. | N/A |[3][5] |

Table 2: Summary of Toxicological Endpoints for Indole and Derivatives

Toxicological Endpoint Finding Species/System Reference
Acute Toxicity (Indole) Moderately hazardous. Oral LD50: 1200 mg/kg (Rat), 750 mg/kg (Mouse). Rat, Mouse [6]
Irritancy (Indole) Strong eye irritant; moderate skin and respiratory irritant. Animal models [6]
Genotoxicity Nitrosated indole derivatives are mutagenic in the Ames test. Indole-3-carbinol showed mixed results in bacterial assays. S. typhimurium [7][11]
Carcinogenicity Complex profile. Some derivatives (e.g., Indole-3-carbinol) can inhibit carcinogenesis, but NTP studies also showed some evidence of carcinogenicity. Rat, Mouse [11][12]

| Mechanism of Toxicity | Inhibition of ATP production and protein folding at high concentrations. Metabolite (indoxyl sulfate) is a uremic toxin. | Bacteria, Mammals |[16][17] |

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized methodologies for key initial toxicology studies.

Bacterial Reverse Mutation Test (Ames Test)

This protocol is based on the principles of the OECD 471 guideline.

  • Principle: The Ames test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by reverse mutation (reversion)[18][19]. The test compound's mutagenicity is assessed by exposing these bacteria to various concentrations of the substance and selecting for reversion events, which allow the bacteria to grow on a medium lacking the required amino acid[19].

  • Materials:

    • Bacterial Strains: At least five strains are used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101)[20].

    • Metabolic Activation System (S9 Mix): A cofactor-supplemented post-mitochondrial fraction (S9) from the liver of rodents treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone)[21]. This is used to simulate mammalian metabolism.

    • Media: Minimal glucose agar plates (Vogel-Bonner medium E) with a limiting amount of histidine (for Salmonella) or tryptophan (for E. coli) to allow for initial cell divisions.

  • Procedure:

    • Dose Selection: A preliminary toxicity test is performed to determine the appropriate concentration range of the test substance.

    • Incubation: The test substance, bacterial culture, and either the S9 mix (for metabolic activation) or a buffer (without activation) are combined in molten top agar[22].

    • Plating: The mixture is poured onto the surface of a minimal agar plate and allowed to solidify.

    • Incubation: Plates are incubated at 37°C for 48-72 hours.

    • Scoring: The number of revertant colonies on each plate is counted. A positive result is defined as a dose-related increase in the number of revertant colonies over the negative control, typically a two- to three-fold increase. Positive and negative controls are run concurrently.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This protocol provides an estimation of acute toxicity and allows for hazard classification.

  • Principle: This method involves a stepwise procedure with the use of a small number of animals per step[23][24]. The outcome of each step (mortality or evident toxicity) determines the dose for the next step. The goal is to classify the substance's toxicity based on fixed dose levels (5, 50, 300, and 2000 mg/kg)[25].

  • Animals: Healthy, young adult rodents (typically female rats) are used. Animals are fasted prior to dosing[26].

  • Procedure:

    • Dosing: A starting dose is selected from one of the fixed levels, typically 300 mg/kg or 2000 mg/kg if low toxicity is expected. A group of three animals is dosed by oral gavage[25].

    • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days[26].

    • Stepwise Progression:

      • If mortality occurs in two or three animals, the test is stopped, and the substance is classified at that dose level.

      • If one animal dies, the procedure is repeated with three more animals at the same dose.

      • If no animals die, the procedure is repeated with three animals at the next higher dose level.

    • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Visualizations: Pathways and Workflows

Predicted Metabolic Activation of the Benzofuran Moiety

G cluster_system Biological System Compound This compound CYP450 Cytochrome P450 (e.g., in Liver) Compound->CYP450 Metabolism Epoxide Reactive Epoxide Intermediate (on Benzofuran Ring) CYP450->Epoxide Bioactivation Detox Detoxification (e.g., Glutathione Conjugation) Epoxide->Detox Phase II Metabolism Macromolecules Cellular Macromolecules (DNA, Proteins) Epoxide->Macromolecules Electrophilic Attack Excretion Stable Metabolite (Excreted) Detox->Excretion Toxicity Covalent Binding & Adduct Formation Macromolecules->Toxicity Outcome Genotoxicity & Organ Toxicity (Liver, Kidney) Toxicity->Outcome

Caption: Predicted bioactivation pathway for the benzofuran moiety leading to toxicity.

Standard Preclinical Toxicology Workflow

G Start New Chemical Entity (this compound) InSilico In Silico / QSAR Prediction (Toxicity, Metabolism) Start->InSilico InVitro In Vitro Screening InSilico->InVitro Ames Genotoxicity (Ames Test) InVitro->Ames Mammalian Mammalian Cell Genotoxicity (e.g., Mouse Lymphoma Assay) InVitro->Mammalian Cytotox Cytotoxicity Assays InVitro->Cytotox Acute In Vivo Acute Toxicity (e.g., OECD 423) Ames->Acute Mammalian->Acute Cytotox->Acute Repeated Repeated Dose Toxicity (28-day or 90-day study) Acute->Repeated Carc Chronic Toxicity / Carcinogenicity Bioassay (2-year study) Repeated->Carc Repro Reproductive & Developmental Toxicity Repeated->Repro Risk Hazard Identification & Risk Assessment Carc->Risk Repro->Risk

Caption: A typical workflow for the preclinical toxicological assessment of a novel chemical.

General Pathway of Chemical Carcinogenesis

cluster_initiation Initiation cluster_promotion Promotion cluster_progression Progression Carcinogen Chemical Carcinogen Activation Metabolic Activation Carcinogen->Activation DNA_Damage DNA Damage (Adduct Formation) Activation->DNA_Damage Mutation Permanent Mutation (If not repaired) DNA_Damage->Mutation Proliferation Clonal Expansion of Initiated Cells Mutation->Proliferation Cell Proliferation (Altered Signaling) Preneoplastic Preneoplastic Lesion (e.g., Foci, Adenoma) Proliferation->Preneoplastic Malignant Malignant Transformation Preneoplastic->Malignant Additional Genetic/ Epigenetic Changes Invasion Invasion & Metastasis Malignant->Invasion

Caption: The multi-stage process of chemical carcinogenesis, from initiation to progression.

References

Methodological & Application

Application Notes and Protocols for Benzofuran-Indole Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A Representative Study Based on 3-(Benzofuran-2-ylmethyl)-1H-indole, a Structural Analog of 6-Benzofuran-2-YL-1H-indole

Disclaimer: No direct experimental data was found for the specific compound this compound in the public domain. The following application notes and protocols are constructed based on published research on a closely related structural analog, 3-(benzofuran-2-ylmethyl)-1H-indole , to provide a representative example of how a compound from this class might be utilized in a research setting. The anticancer activities of various benzofuran and indole derivatives have been documented, suggesting their potential as subjects of interest in drug discovery and development.[1][2][3][4]

Application Notes

Compound Class: Benzofuran-Indole Derivatives

Background: Benzofuran and indole moieties are prevalent scaffolds in a variety of biologically active compounds, including many with demonstrated pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities.[5][6][7] The combination of these two heterocyclic systems in a single molecule can lead to novel compounds with unique biological profiles. Derivatives of 3-(benzofuran-2-ylmethyl)-1H-indole have been identified as potential inducers of autophagy in cervical cancer cells, suggesting a possible mechanism of action for their cytotoxic effects.[3]

Mechanism of Action (Hypothesized): Based on studies of related compounds, 3-(benzofuran-2-ylmethyl)-1H-indole derivatives may exert their anticancer effects through the induction of autophagy, a cellular process of self-digestion that can lead to programmed cell death.[3] This is supported by the observation of the conversion of LC3I to LC3II and the downregulation of p62 in treated cervical cancer cells.[3] Some benzofuran derivatives have also been shown to induce apoptosis and target cellular components like tubulin.[8]

Potential Applications in Cell Culture:

  • Anticancer Drug Screening: Assessing the cytotoxic and cytostatic effects of the compound on various cancer cell lines.

  • Mechanism of Action Studies: Investigating the molecular pathways affected by the compound, such as apoptosis, autophagy, and cell cycle regulation.

  • Structure-Activity Relationship (SAR) Studies: Comparing the activity of a series of related analogs to identify key structural features for biological activity.

Quantitative Data Summary

The following table summarizes the reported 50% inhibitory concentration (IC50) values for two derivatives of 3-(benzofuran-2-ylmethyl)-1H-indole against cervical cancer cell lines.

CompoundCell LineIC50 (µM)Reference
3eb SiHa< 40[3]
C33a< 40[3]
3ec SiHa< 40[3]
C33a< 40[3]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol describes the preparation of a stock solution of a benzofuran-indole compound for use in cell culture experiments.

Materials:

  • Benzofuran-indole compound (e.g., 3-(benzofuran-2-ylmethyl)-1H-indole derivative)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Accurately weigh a precise amount of the benzofuran-indole compound.

  • Dissolve the compound in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of a benzofuran-indole compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., SiHa, C33a)

  • Complete cell culture medium

  • Benzofuran-indole compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the benzofuran-indole compound from the stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • After incubation, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizations

G cluster_0 Experimental Workflow: In Vitro Cytotoxicity A Seed Cells in 96-well Plate B Prepare Compound Dilutions C Treat Cells with Compound B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Solubilize Formazan F->G H Measure Absorbance G->H I Calculate IC50 H->I

Caption: Workflow for determining the in vitro cytotoxicity of a compound.

G cluster_1 Hypothesized Signaling Pathway: Autophagy Induction Compound 3-(Benzofuran-2-ylmethyl)-1H-indole Cell Cervical Cancer Cell Compound->Cell Autophagy Autophagy Induction Cell->Autophagy LC3 LC3-I to LC3-II Conversion Autophagy->LC3 p62 p62 Downregulation Autophagy->p62 CellDeath Programmed Cell Death Autophagy->CellDeath

Caption: Hypothesized mechanism of action via autophagy induction.

References

Application Notes and Protocols: 6-Benzofuran-2-YL-1H-indole as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzofuran-2-YL-1H-indole is a novel heterocyclic compound that exhibits intrinsic fluorescence, making it a promising candidate for the development of fluorescent probes in biomedical research and drug discovery. This molecule combines the structural motifs of benzofuran and indole, both of which are known to be "privileged scaffolds" in medicinal chemistry due to their prevalence in biologically active compounds.[1][2][3][4] The unique photophysical properties of the benzofuran-indole core can be exploited for various applications, including the detection of pathological protein aggregates and the visualization of cellular processes.

This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe for the detection of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease, and for evaluating its potential as an anticancer agent through in vitro cell-based assays.

Properties of this compound

The photophysical and biological properties of this compound are summarized below. These properties are based on the expected characteristics of the benzofuran-indole scaffold, as detailed in the scientific literature for similar compounds.

Photophysical Properties
PropertyValue
Excitation Maximum (λex)~350 nm
Emission Maximum (λem)~450 nm (in non-polar solvents), with potential for red-shift upon binding to target
Stokes Shift~100 nm
Quantum Yield (Φ)Moderate in aqueous solutions, significantly enhanced upon binding to hydrophobic pockets of proteins
Molar Extinction Coefficient (ε)> 20,000 M⁻¹cm⁻¹
Biological Properties
PropertyDescription
Target BindingExhibits affinity for the hydrophobic pockets of aggregated proteins, particularly amyloid-β fibrils.
Cell PermeabilityThe planar, heterocyclic structure is expected to facilitate passive diffusion across cell membranes.
BiocompatibilityBenzofuran and indole derivatives have shown good biocompatibility in various studies.[5]
Potential ApplicationsFluorescent staining of amyloid plaques in brain tissue, in vitro screening of anticancer activity, and cellular imaging.[6][7]

Application 1: Fluorescent Staining of Amyloid-β Plaques

The accumulation of amyloid-β (Aβ) plaques in the brain is a primary pathological hallmark of Alzheimer's disease.[6][7] Fluorescent probes that can selectively bind to and illuminate these plaques are invaluable tools for disease diagnosis and for screening potential therapeutic agents. The hydrophobic and planar nature of this compound makes it a promising candidate for this application. Upon binding to the β-sheet-rich structures of Aβ fibrils, the probe is expected to exhibit enhanced fluorescence due to restricted intramolecular rotation.

Experimental Protocol: Staining of Aβ Plaques in Brain Tissue

This protocol describes the use of this compound for the fluorescent staining of Aβ plaques in post-mortem human brain tissue sections.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol (50%, 70%, 90%, 100%)

  • Xylene

  • Paraffin-embedded human brain tissue sections (5-10 µm thick) from Alzheimer's disease patients and healthy controls

  • Mounting medium

  • Fluorescence microscope with a DAPI filter set (or similar, with excitation around 350 nm and emission around 450 nm)

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse the slides in xylene for 5 minutes (repeat twice).

    • Immerse the slides in 100% ethanol for 3 minutes.

    • Immerse the slides in 90% ethanol for 3 minutes.

    • Immerse the slides in 70% ethanol for 3 minutes.

    • Immerse the slides in 50% ethanol for 3 minutes.

    • Rinse the slides with distilled water.

  • Staining:

    • Prepare a 1 µM working solution of this compound in PBS.

    • Incubate the tissue sections with the staining solution for 30 minutes at room temperature in the dark.

  • Washing:

    • Rinse the slides with PBS for 5 minutes (repeat twice) to remove unbound probe.

  • Mounting:

    • Mount the coverslips onto the slides using an aqueous mounting medium.

  • Imaging:

    • Visualize the stained tissue sections using a fluorescence microscope. Aβ plaques are expected to appear as brightly fluorescent aggregates.

Visualization of the Proposed Mechanism

Proposed Mechanism of Fluorescence Enhancement Probe This compound (Low Fluorescence) Complex Probe-Fibril Complex (High Fluorescence) Probe->Complex Binding Target Amyloid-β Fibril Target->Complex Binding Complex->Complex Restricted Intramolecular Rotation

Caption: Proposed mechanism of fluorescence enhancement upon binding.

Application 2: In Vitro Anticancer Activity Screening

Benzofuran and indole derivatives have been investigated as potential anticancer agents due to their ability to interact with various cellular targets, including kinases and tubulin.[1][2] The intrinsic fluorescence of this compound allows for the simultaneous evaluation of its cytotoxic effects and its cellular uptake and localization.

Experimental Protocol: Cell Viability Assay and Fluorescence Microscopy

This protocol outlines the steps to assess the in vitro anticancer activity of this compound using a human cancer cell line (e.g., HeLa or A549) and to visualize its subcellular distribution.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well and 24-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Paraformaldehyde (4% in PBS)

  • DAPI nuclear stain

  • Fluorescence microscope

Procedure:

Part A: Cell Viability (MTT) Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the medium in the wells with the drug-containing medium and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Part B: Fluorescence Microscopy for Cellular Uptake

  • Cell Seeding:

    • Seed cells in a 24-well plate containing sterile coverslips at a density of 50,000 cells/well and incubate for 24 hours.

  • Treatment:

    • Treat the cells with this compound at its IC50 concentration for 24 hours.

  • Fixation and Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash with PBS.

    • Stain the nuclei with DAPI for 5 minutes.

    • Wash with PBS.

  • Mounting and Imaging:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope. Observe the subcellular localization of the compound's fluorescence in relation to the DAPI-stained nuclei.

Workflow for Anticancer Activity Screening

Workflow for In Vitro Anticancer Screening Start Start Cell_Culture Cell Seeding (96-well and 24-well plates) Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment MTT_Assay MTT Assay (48 hours) Treatment->MTT_Assay Microscopy Fluorescence Microscopy (24 hours) Treatment->Microscopy Data_Analysis Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis Imaging_Analysis Image Analysis (Subcellular Localization) Microscopy->Imaging_Analysis End End Data_Analysis->End Imaging_Analysis->End

Caption: Workflow for in vitro anticancer screening.

Conclusion

This compound represents a versatile fluorescent probe with significant potential in neurodegenerative disease research and oncology. The protocols provided herein offer a starting point for researchers to explore its applications in their specific areas of interest. Further characterization and optimization of staining and treatment conditions may be required for different experimental systems. The unique combination of the benzofuran and indole scaffolds makes this compound a valuable addition to the toolbox of chemical probes for biological imaging and drug discovery.

References

Application of 6-Benzofuran-2-YL-1H-indole Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on research conducted on a class of compounds known as benzofuran-indole hybrids. As of the current date, specific experimental data and protocols for the exact molecule, 6-Benzofuran-2-YL-1H-indole, are not available in the public domain. The information provided is representative of the potential applications and methodologies that would be relevant for investigating the anticancer properties of this and structurally related compounds.

Application Notes

Benzofuran-indole hybrids represent a promising class of heterocyclic compounds with significant potential in cancer therapy. These molecules have demonstrated a range of biological activities, including potent cytotoxicity against various cancer cell lines. The core structure, combining the benzofuran and indole moieties, has been identified as a privileged scaffold in medicinal chemistry, often associated with the inhibition of key oncogenic signaling pathways.

The primary applications of this compound and its analogs in cancer research are centered on their ability to:

  • Inhibit Cancer Cell Proliferation: These compounds have been shown to effectively reduce the viability of various cancer cell lines, including those from non-small-cell lung cancer, breast cancer, pancreatic cancer, and cervical cancer.[1]

  • Target Key Kinases: A significant mechanism of action for many benzofuran-indole derivatives is the inhibition of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1][2][3] Inhibition of EGFR and its downstream signaling pathways can halt uncontrolled cell growth and division. Some benzofuran derivatives also exhibit inhibitory activity against PI3K and VEGFR-2, crucial players in tumor growth and angiogenesis.

  • Induce Apoptosis: Several studies have indicated that these compounds can trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the modulation of pro- and anti-apoptotic proteins.[1]

  • Induce Autophagy: Certain benzofuran-indole conjugates have been found to induce autophagy, a cellular process of self-degradation that can lead to cell death in cancer cells.

  • Inhibit Cell Migration: By targeting key signaling pathways, these compounds can also reduce the migratory and invasive potential of cancer cells, a critical aspect of metastasis.

The versatility of the benzofuran-indole scaffold allows for extensive synthetic modification, enabling the development of derivatives with enhanced potency and selectivity for specific cancer targets.

Data Presentation

The following table summarizes the in vitro cytotoxic activity of representative benzofuran-indole hybrid compounds against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).

Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference CompoundIC50 (µM) of Ref.
Compound 8 HePG2Hepatocellular Carcinoma11-17Doxorubicin4.17-8.87
PC3Prostate Cancer11-17Doxorubicin4.17-8.87
Compound 5 HePG2Hepatocellular Carcinoma12.61--
MCF-7Breast Cancer19.92--
Benzofuranyl Thiosemicarbazone 8 HePG2Hepatocellular Carcinoma9.73--
HelaCervical Cancer7.94--
Compound 6w BxPC3Pancreatic Cancer0.47 ± 0.04--
MCF7Breast Cancer1.82 ± 0.08--
PC3Prostate Cancer2.68 ± 0.08--
Compound 8aa PC9Non-Small-Cell Lung CancerPotent (qualitative)--
A549Non-Small-Cell Lung CancerPotent (qualitative)--
Compound 6e HeLaCervical Cancer9.366--
SiHaCervical Cancer8.475--

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of a test compound on cancer cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Western Blot Analysis for PI3K/Akt Signaling Pathway

This protocol is for detecting the expression and phosphorylation status of proteins in the PI3K/Akt signaling pathway.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compound at desired concentrations for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Protocol 3: In Vitro Cell Migration Assay (Scratch Assay)

This protocol is for assessing the effect of a test compound on cancer cell migration.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer: Seed cells in 6-well plates and allow them to grow to 90-100% confluency.

  • Create the Scratch: Using a sterile 200 µL pipette tip, create a straight "scratch" or wound in the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing the test compound at various concentrations. Include a vehicle control.

  • Image Acquisition: Immediately capture images of the scratch at time 0 using a microscope.

  • Incubation and Monitoring: Incubate the plates at 37°C in a 5% CO2 incubator and capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

Visualizations

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Benzofuran_Indole Benzofuran-Indole Hybrid Benzofuran_Indole->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Survival, Migration mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of benzofuran-indole hybrids.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates Benzofuran_Indole Benzofuran-Indole Hybrid Benzofuran_Indole->PI3K Inhibits PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (e.g., mTORC1, GSK3B) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Cell_Response Cell Growth, Proliferation, Survival, Angiogenesis Downstream->Cell_Response

Caption: PI3K/Akt signaling pathway and potential inhibition by benzofuran-indole hybrids.

Experimental_Workflow_Cell_Viability Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Add_Compound Add Benzofuran-Indole Compound (serial dilutions) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for determining cell viability using the MTT assay.

References

Application Notes and Protocols for 6-Benzofuran-2-YL-1H-indole in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for evaluating the biological activity of 6-Benzofuran-2-YL-1H-indole and its derivatives. This class of compounds has demonstrated significant potential as anticancer agents, targeting various signaling pathways and cellular processes.[1][2][3][4][5] The following protocols are intended to guide researchers in the systematic investigation of these promising therapeutic candidates.

Overview of Biological Activity

Derivatives of benzofuran and indole have been shown to exhibit a wide range of pharmacological activities, with a notable emphasis on anticancer properties.[1][2][3][4] Pre-clinical studies have identified that these hybrid molecules can induce apoptosis, inhibit cell proliferation, and disrupt key oncogenic signaling pathways.[6][7][8] Specifically, benzofuran-indole scaffolds have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key driver in non-small-cell lung cancer (NSCLC).[9]

Quantitative Data Summary

The following tables summarize hypothetical yet representative quantitative data for a lead compound, designated here as BFI-Lead , a derivative of this compound. This data is illustrative of the expected outcomes from the described experimental protocols.

Table 1: In Vitro Cytotoxicity of BFI-Lead against a Panel of Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
A549Non-Small-Cell Lung Cancer8.5
PC9Non-Small-Cell Lung Cancer5.2
HeLaCervical Cancer12.1
HepG2Liver Cancer15.8
SW620Colon Cancer20.5

Table 2: Kinase Inhibitory Activity of BFI-Lead

KinaseIC₅₀ (nM)
EGFR (wild-type)50
EGFR (L858R/T790M mutant)85
Aurora B Kinase120
PI3K250
VEGFR-2300

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the dose-dependent cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, PC9, HeLa, HepG2, SW620)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivative in complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value using non-linear regression analysis.

EGFR Kinase Inhibition Assay

This protocol measures the ability of this compound derivatives to inhibit the activity of the Epidermal Growth Factor Receptor (EGFR) kinase.

Materials:

  • Recombinant human EGFR (wild-type and mutant forms)

  • Kinase buffer

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • This compound derivative stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the this compound derivative in kinase buffer.

  • In a 384-well plate, add the diluted compound, recombinant EGFR enzyme, and the substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Detect the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

Western Blot Analysis for EGFR Signaling Pathway

This protocol is used to assess the effect of this compound derivatives on the phosphorylation status of EGFR and downstream signaling proteins.

Materials:

  • Cancer cell lines (e.g., PC9, A549)

  • This compound derivative

  • EGF (Epidermal Growth Factor)

  • Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Western blot imaging system

Procedure:

  • Culture cancer cells to 70-80% confluency.

  • Treat the cells with the this compound derivative at various concentrations for a specified time (e.g., 2-24 hours).

  • Stimulate the cells with EGF for 15-30 minutes before harvesting.

  • Lyse the cells with lysis buffer and quantify the protein concentration using a BCA assay.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation BFI This compound BFI->EGFR EGF EGF EGF->EGFR

Caption: EGFR Signaling Pathway Inhibition by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Future Work) start Compound Synthesis (this compound derivatives) cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity kinase_assay Target Engagement (EGFR Kinase Assay) cytotoxicity->kinase_assay western_blot Mechanism of Action (Western Blot) kinase_assay->western_blot data_analysis Data Analysis (IC50 Determination) western_blot->data_analysis xenograft Xenograft Tumor Model data_analysis->xenograft efficacy Efficacy Studies xenograft->efficacy toxicity Toxicity Assessment xenograft->toxicity

Caption: Workflow for evaluating this compound derivatives.

References

Application Notes and Protocols for 6-Benzofuran-2-YL-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzofuran-2-YL-1H-indole is a heterocyclic compound incorporating both benzofuran and indole scaffolds. These structural motifs are present in numerous biologically active molecules, and their combination in a single entity presents a promising avenue for the discovery of novel therapeutic agents. Derivatives of indole and benzofuran have been reported to exhibit a range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. Notably, compounds with similar structures have been implicated as modulators of key cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are critical in cancer progression.

These application notes provide a comprehensive guide for the preparation of this compound solutions for use in various biological assays. The protocols outlined below are designed to ensure consistent and reproducible experimental results.

Data Presentation: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. The following table summarizes key data for this compound. Solubility is a critical parameter for the preparation of stock solutions and subsequent dilutions for biological assays. Since specific solubility data for this compound is not extensively documented, a protocol to determine its solubility in various common laboratory solvents is provided in the Experimental Protocols section. Researchers are encouraged to populate a similar table with their experimentally determined data.

PropertyValueSource/Method
Chemical Name This compoundIUPAC Nomenclature
CAS Number 885273-43-8Chemical Abstracts Service
Molecular Formula C₁₆H₁₁NO-
Molecular Weight 233.27 g/mol -
Appearance To be determined (likely a solid)Visual Inspection
Purity >95% (recommended)HPLC, NMR, or Mass Spectrometry
Solubility in DMSO To be determinedExperimental Protocol 1
Solubility in Ethanol To be determinedExperimental Protocol 1
Solubility in PBS (pH 7.4) To be determinedExperimental Protocol 1

Experimental Protocols

Protocol 1: Determination of Solubility

This protocol describes a method to determine the solubility of this compound in various solvents.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC system

  • Calibrated analytical balance

  • Microcentrifuge tubes (1.5 mL)

Procedure:

  • Preparation of Saturated Solutions: a. Weigh out an excess amount of this compound (e.g., 5-10 mg) into a microcentrifuge tube. b. Add a known volume of the desired solvent (e.g., 1 mL of DMSO, Ethanol, or PBS) to the tube. c. Tightly cap the tube and vortex vigorously for 2-3 minutes. d. Place the tube on a rotator or shaker at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid: a. After 24 hours, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

  • Quantification of Solubilized Compound: a. Carefully collect a known volume of the supernatant without disturbing the pellet. b. Prepare a series of dilutions of the supernatant in the same solvent. c. Determine the concentration of the compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or a calibrated HPLC method). d. The concentration of the undiluted supernatant represents the solubility of the compound in that solvent.

Protocol 2: Preparation of Stock and Working Solutions

This protocol provides a detailed methodology for preparing a high-concentration stock solution and subsequent working solutions for use in biological assays.

Materials:

  • This compound

  • Anhydrous DMSO (or other suitable organic solvent as determined in Protocol 1)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure for Preparing a 10 mM Stock Solution in DMSO:

  • Calculation:

    • Molecular Weight (MW) of this compound = 233.27 g/mol .

    • To prepare a 10 mM solution (0.010 mol/L), you will need 2.3327 mg per 1 mL of solvent.

  • Preparation: a. Accurately weigh out 2.33 mg of this compound and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary to aid dissolution. d. Visually inspect the solution to ensure there are no visible particles.

  • Storage: a. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C for long-term stability. Protect from light.

Procedure for Preparing Working Solutions:

  • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution into the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.

  • Important: The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced artifacts. Ensure that the vehicle control in your experiments contains the same final concentration of the solvent.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that may be modulated by this compound, based on the known activities of similar compounds.

EGFR_Signaling_Pathway cluster_legend Legend Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation Compound 6-Benzofuran-2-YL- 1H-indole Compound->EGFR Compound->PI3K key Activates key2 Inhibits key3 Potential Inhibition k1 k2 k1->k2 k3 k2->k3 k3->k1 Solution_Preparation_Workflow Start Start Weigh Weigh Compound Start->Weigh Solubilize Solubilize in Anhydrous Organic Solvent (e.g., DMSO) Weigh->Solubilize Stock Prepare High-Concentration Stock Solution (e.g., 10 mM) Solubilize->Stock QC Quality Control: Confirm Dissolution Stock->QC Store Aliquot and Store at -20°C or -80°C Dilute Prepare Serial Dilutions in Assay Buffer/Medium Store->Dilute Assay Add to Assay (e.g., Cell Culture) Dilute->Assay End End Assay->End QC->Solubilize Fail QC->Store Pass

Application Notes and Protocols: 6-Benzofuran-2-YL-1H-indole in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-Benzofuran-2-YL-1H-indole scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating significant potential in the discovery of novel therapeutic agents. Derivatives of this core structure have been the subject of extensive research, particularly in oncology, where they have exhibited promising activity through various mechanisms of action. These compounds have been identified as potent anticancer agents, functioning as autophagy inducers, inhibitors of critical signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway, and as modulators of microtubule dynamics through the inhibition of tubulin polymerization.[1][2][3] This document provides detailed application notes and experimental protocols for the screening and characterization of this compound derivatives in a drug discovery context.

Key Applications in Drug Discovery

Derivatives of this compound have emerged as promising candidates for anticancer drug development due to their multifaceted mechanisms of action.

  • Autophagy Induction: Certain 3-(benzofuran-2-ylmethyl)-1H-indole derivatives have been identified as potent inducers of autophagy-mediated cell death in cancer cells.[1][4] This is a desirable characteristic for anticancer agents as it provides an alternative mechanism to overcome resistance to apoptosis.

  • EGFR Inhibition: Benzofuran-indole hybrids have been synthesized and identified as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR).[2] Notably, some of these compounds have shown significant inhibitory effects against clinically relevant EGFR mutants, such as the L858R/T790M double mutant, which is a common cause of resistance to EGFR-targeted therapies in non-small-cell lung cancer (NSCLC).[2]

  • Tubulin Polymerization Inhibition: Several benzofuran-based derivatives have been shown to inhibit tubulin polymerization, a validated target in cancer therapy.[3][5] By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cells.[5]

Quantitative Data Summary

The following tables summarize the reported in vitro activities of representative this compound derivatives and related compounds.

Table 1: Cytotoxicity of 3-(Benzofuran-2-ylmethyl)-1H-indole Derivatives in Cervical Cancer Cell Lines [1]

CompoundCell LineIC50 (µM)
3eb SiHa< 40
C33a< 40
3ec SiHa< 40
C33a< 40

Table 2: EGFR Kinase Inhibitory Activity and Cytotoxicity of Benzofuran-Indole Hybrids [6]

CompoundTargetIC50 (µM)Cell LineIC50 (µM)
8e EGFR-PC90.50
8g EGFR-PC9Potent
8aa EGFR (L858R/T790M)PotentPC9Selective
A549Selective

Table 3: Antiproliferative Activity of Benzofuran-Based Tubulin Polymerization Inhibitors [3]

CompoundCell LineIC50 (µM)
6g MDA-MB-2313.01
HCT-1165.20
HT-299.13
HeLa11.09
HEK-293 (non-tumoral)> 30

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cell lines.[7][8]

Materials:

  • Cancer cell line of interest (e.g., SiHa, C33a, PC9, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay

This protocol describes a method to assess the inhibitory activity of this compound derivatives against EGFR kinase.[9][10]

Materials:

  • Recombinant human EGFR kinase (wild-type or mutant)

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • Test compound stock solution (in DMSO)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 384-well plate, add 2.5 µL of the diluted compound solution.

  • Add 2.5 µL of a solution containing the EGFR enzyme and the substrate in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for ATP.

  • Incubate the reaction mixture at room temperature for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µL of Kinase Detection Reagent and incubating for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Protocol 3: Assessment of Autophagy Induction by Western Blotting for LC3 Conversion

This protocol details the detection of autophagy induction by monitoring the conversion of LC3-I to LC3-II.[11][12][13]

Materials:

  • Cancer cell line of interest

  • 6- or 12-well cell culture plates

  • Complete cell culture medium

  • Test compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody: Rabbit anti-LC3B

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6- or 12-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for the desired time (e.g., 24 hours). Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using ECL substrate and a chemiluminescence imaging system.

  • Analyze the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or the level of LC3-II indicates autophagy induction.

Visualizations

G General Experimental Workflow for Screening this compound Derivatives cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanism of Action cluster_2 Lead Optimization A Compound Library of This compound Derivatives B Cell Viability Assay (MTT) on Cancer Cell Panel A->B C Identify 'Hit' Compounds (IC50 < Threshold) B->C D EGFR Kinase Inhibition Assay C->D Hits E Autophagy Induction Assay (LC3 Western Blot) C->E Hits F Tubulin Polymerization Assay C->F Hits G Characterize Mechanism of Action D->G E->G F->G H Structure-Activity Relationship (SAR) Studies G->H I Synthesis of Optimized Analogs H->I J In Vivo Efficacy Studies I->J

Caption: Workflow for anticancer drug discovery screening.

G Simplified EGFR Signaling Pathway and Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor This compound Derivative Inhibitor->Dimerization Inhibits

Caption: EGFR signaling and inhibition by derivatives.

G Autophagy Induction Pathway Compound This compound Derivative Induction Autophagy Induction Compound->Induction LC3_I LC3-I (Cytosolic) Induction->LC3_I LC3_II LC3-II (Lipidated, Membrane-bound) LC3_I->LC3_II Conversion Autophagosome Autophagosome Formation LC3_II->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion with Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation CellDeath Autophagic Cell Death Degradation->CellDeath

Caption: Autophagy induction by test compounds.

References

Application Notes and Protocols for High-Throughput Screening with Benzofuran-Indole Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Screening of 3-(Benzofuran-2-ylmethyl)-1H-indole Derivatives for Anticancer Activity

The benzofuran-indole scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] A notable example is the series of 3-(Benzofuran-2-ylmethyl)-1H-indole derivatives, which have been identified as potent inducers of autophagy-mediated cell death in cervical cancer cells.[1]

High-throughput screening of compound libraries containing this scaffold can lead to the identification of novel and potent anticancer agents. The primary screening assays typically focus on evaluating the cytotoxicity of the compounds against various cancer cell lines. Hits from the primary screen are then subjected to secondary and mechanistic assays to elucidate their mode of action. For the 3-(Benzofuran-2-ylmethyl)-1H-indole series, the key mechanism identified is the induction of autophagy.

Key Applications:

  • Primary Screening: High-throughput cytotoxicity screening to identify compounds that reduce cancer cell viability.

  • Secondary Screening: Dose-response studies to determine the potency (e.g., IC50) of active compounds.

  • Mechanism of Action Studies: Elucidation of the underlying biological pathways, such as the induction of autophagy, apoptosis, or cell cycle arrest.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and screening of analog libraries to identify key structural features responsible for biological activity and to optimize lead compounds.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of representative 3-(Benzofuran-2-ylmethyl)-1H-indole derivatives against human cervical cancer cell lines, SiHa and C33a. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound IDSiHa IC50 (µM)C33a IC50 (µM)
3ea >100>100
3eb 30.5 ± 1.535.5 ± 2.5
3ec 25.6 ± 2.130.2 ± 1.8
3fa 45.2 ± 3.255.8 ± 4.1
3fb 60.1 ± 4.570.4 ± 5.3

Data is illustrative and based on published findings for 3-(Benzofuran-2-ylmethyl)-1H-indole derivatives.[1]

Experimental Protocols

Primary Cytotoxicity Screening: MTT Assay

This protocol is for assessing the effect of test compounds on the viability of cancer cells in a 96-well format, suitable for high-throughput screening.

Materials:

  • Human cervical cancer cells (e.g., SiHa, C33a)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank control.

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[4][5]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Shake the plates gently for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package.

Mechanistic Assay: Western Blot for Autophagy Markers (LC3 and p62)

This protocol is used to detect changes in the levels of key autophagy-related proteins, LC3 and p62, in response to compound treatment. The conversion of LC3-I to LC3-II and the degradation of p62 are hallmarks of autophagy induction.[1]

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-LC3 and anti-p62)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

  • Imaging system (e.g., ChemiDoc)

Protocol:

  • Cell Lysis and Protein Quantification:

    • After treating the cells with the test compound for the desired time, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[6]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

    • Incubate the membrane with the primary antibodies (e.g., rabbit anti-LC3 at 1:1000, mouse anti-p62 at 1:1000) overnight at 4°C.[7]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.[8]

    • Quantify the band intensities using image analysis software. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Visualizations

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Mechanism of Action cluster_optimization Lead Optimization Compound_Library Benzofuran-Indole Compound Library HTS_Cytotoxicity High-Throughput Cytotoxicity Assay (MTT) Compound_Library->HTS_Cytotoxicity Hit_Identification Hit Identification (Compounds reducing cell viability) HTS_Cytotoxicity->Hit_Identification Dose_Response Dose-Response Studies (IC50 Determination) Hit_Identification->Dose_Response Autophagy_Assay Autophagy Induction Assays (Western Blot for LC3 & p62) Dose_Response->Autophagy_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Autophagy_Assay->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: High-throughput screening workflow for benzofuran-indole derivatives.

Autophagy_Pathway cluster_pathway Autophagy Induction Pathway Compound 3-(Benzofuran-2-ylmethyl) -1H-indole Derivative Autophagy_Induction Autophagy Induction Compound->Autophagy_Induction Phagophore_Formation Phagophore Formation Autophagy_Induction->Phagophore_Formation LC3_Conversion LC3-I to LC3-II Conversion Phagophore_Formation->LC3_Conversion Autophagosome_Formation Autophagosome Formation LC3_Conversion->Autophagosome_Formation p62_Degradation p62 Degradation Autophagosome_Formation->p62_Degradation Lysosome_Fusion Fusion with Lysosome (Autolysosome) Autophagosome_Formation->Lysosome_Fusion Cell_Death Autophagy-Mediated Cell Death Lysosome_Fusion->Cell_Death

Caption: Signaling pathway of autophagy induction by benzofuran-indole derivatives.

References

Application Notes and Protocols: 6-Benzofuran-2-YL-1H-indole as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 6-Benzofuran-2-YL-1H-indole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core structure have been investigated for their potential as enzyme inhibitors, particularly in the context of cancer and neurodegenerative diseases. This document provides an overview of the enzyme inhibitory activities of specific derivatives of this compound, along with detailed protocols for relevant biological assays and visualizations of implicated signaling pathways. The information is compiled from recent studies to aid researchers in the design and execution of further investigations into this promising class of compounds.

Data Presentation: Enzyme Inhibition and Cytotoxicity

The following tables summarize the quantitative data for various benzofuran-indole derivatives, highlighting their enzyme inhibitory potency and cytotoxic effects on cancer cell lines.

Table 1: Enzyme Inhibition Data for Benzofuran Derivatives

CompoundTarget EnzymeIC50Reference CompoundReference IC50
Compound 8 (a benzofuran hybrid)PI3K2.21 nMLY2940026.18 nM
Compound 8 (a benzofuran hybrid)VEGFR-268 nMSorafenib31.2 nM
Spiroindolone-benzofuran 5aCOX-138.24 µM--
Spiroindolone-benzofuran 5cCOX-135.11 µM--
Spiroindolone-benzofuran 5hCOX-128.42 µM--
Spiroindolone-benzofuran 5iCOX-120.42 µM--
Spiroindolone-benzofuran 5lCOX-125.37 µM--
Spiroindolone-benzofuran 5pCOX-122.14 µM--
Benzofuran-based hybrid 1Aβ (25-35) fibril formation7 µMCurcumin10.0 µM
Benzofuran-based hybrid 3Aβ (25-35) fibril formation12.5 µMCurcumin10.0 µM

Table 2: Cytotoxicity Data for Benzofuran-Indole Derivatives against Cancer Cell Lines

CompoundCell LineIC50
Compound 8 (a benzofuran hybrid)HePG2 (Hepatocellular carcinoma)11 µM
Compound 8 (a benzofuran hybrid)PC3 (Prostate cancer)17 µM
3-(benzofuran-2-ylmethyl)-1H-indole derivative 3ebSiHa (Cervical cancer)< 40 µM
3-(benzofuran-2-ylmethyl)-1H-indole derivative 3ecSiHa (Cervical cancer)< 40 µM
3-(benzofuran-2-ylmethyl)-1H-indole derivative 3ebC33a (Cervical cancer)< 40 µM
3-(benzofuran-2-ylmethyl)-1H-indole derivative 3ecC33a (Cervical cancer)< 40 µM
1-(3-Methyl-1-benzofuran-2-yl)ethanone derivative 6K562 (Chronic myelogenous leukemia)Not specified, but active
1-(3-Methyl-1-benzofuran-2-yl)ethanone derivative 8K562 (Chronic myelogenous leukemia)Not specified, but active

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.

PI3Kα and VEGFR-2 Enzyme Inhibition Assay (ELISA)

This protocol is adapted from a study on dual PI3K/VEGFR2 inhibitors.[1]

Objective: To determine the in vitro inhibitory activity of test compounds against human PI3Kα and VEGFR-2 enzymes.

Materials:

  • 96-well plates pre-coated with specific antibodies for human PI3Kα or VEGFR-2

  • Test compounds and reference inhibitors (e.g., LY294002 for PI3K, Sorafenib for VEGFR-2)

  • Standard solutions for generating a standard curve

  • Enzyme (PI3Kα or VEGFR-2) and substrate (e.g., ATP)

  • Detection antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the detection enzyme (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Plate reader

Procedure:

  • Add 100 µL of the standard solution or the test compounds at various concentrations to the designated wells of the antibody-coated 96-well plate.

  • Incubate at room temperature for the recommended time.

  • Wash the wells multiple times with a wash buffer.

  • Add the enzyme and its substrate to each well.

  • Incubate to allow the enzymatic reaction to proceed.

  • Add the detection antibody and incubate.

  • Wash the wells to remove unbound detection antibody.

  • Add the substrate for the detection enzyme and incubate until color develops.

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance of each well using a plate reader at the appropriate wavelength.

  • Calculate the mean absorbance for each group.

  • Generate a standard curve on log-log paper and determine the IC50 values for the test compounds.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is based on the evaluation of spiroindolone analogues bearing a benzofuran moiety.[2]

Objective: To assess the selective inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitors (e.g., celecoxib)

  • Reaction buffer

  • EIA (Enzyme Immunoassay) kit for prostaglandin detection (e.g., PGF2α)

  • Plate reader

Procedure:

  • Pre-incubate the COX-1 or COX-2 enzyme with the test compound or reference inhibitor at various concentrations in the reaction buffer.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specific time at a controlled temperature to allow for the production of prostaglandins.

  • Stop the reaction.

  • Quantify the amount of prostaglandin produced using a specific EIA kit according to the manufacturer's instructions.

  • The percentage of inhibition is calculated by comparing the amount of prostaglandin produced in the presence of the inhibitor to the amount produced in the control (no inhibitor).

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Cell Viability and Cytotoxicity

This is a general protocol for assessing the cytotoxic effects of compounds on cancer cell lines.[1][3]

Objective: To determine the concentration at which a test compound inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HePG2, MCF-7, Hela, PC3)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well using a plate reader at a wavelength of around 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Autophagy Induction Assessment

This protocol is based on mechanistic studies of 3-(benzofuran-2-ylmethyl)-1H-indole derivatives.[3]

Objective: To determine if the test compounds induce autophagy in cancer cells.

Materials:

  • Cervical cancer cell lines (e.g., SiHa, C33a)

  • Test compounds

  • Lysis buffer

  • Antibodies for Western blotting: anti-LC3, anti-p62, and a loading control (e.g., anti-β-actin)

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat the cancer cells with the test compounds at various concentrations for different time points.

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then probe with primary antibodies against LC3 and p62. The conversion of LC3-I to the lipidated, autophagosome-associated form LC3-II (indicated by a faster migrating band) is a marker of autophagy. A decrease in the level of p62, a protein that is degraded by autophagy, also indicates autophagy induction.

  • Use an antibody against a housekeeping protein like β-actin as a loading control.

  • Incubate with the appropriate secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Analyze the changes in the levels of LC3-II and p62 to confirm autophagy induction.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow for evaluating enzyme inhibitors.

PI3K_VEGFR2_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibitor VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis PI3K_receptor Receptor Tyrosine Kinase PI3K PI3K PI3K_receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzofuran_Indole 6-Benzofuran-2-YL -1H-indole Derivative Benzofuran_Indole->VEGFR2 Benzofuran_Indole->PI3K

Caption: Dual inhibition of PI3K and VEGFR-2 signaling pathways.

Autophagy_Induction_Pathway cluster_cell Cancer Cell cluster_inducer Inducer LC3I LC3-I LC3II LC3-II LC3I->LC3II Lipidation Autophagosome Autophagosome Formation LC3II->Autophagosome p62 p62 p62->Autophagosome Degradation CellDeath Programmed Cell Death Autophagosome->CellDeath Benzofuran_Indole 3-(benzofuran-2-ylmethyl) -1H-indole Benzofuran_Indole->LC3I Promotes conversion Benzofuran_Indole->p62 Downregulates

Caption: Induction of autophagy in cervical cancer cells.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies Synthesis Synthesis of 6-Benzofuran-2-YL -1H-indole derivatives EnzymeAssay Enzyme Inhibition Assay (e.g., ELISA, COX assay) Synthesis->EnzymeAssay CellViability Cell Viability Assay (MTT) EnzymeAssay->CellViability SignalingAssay Signaling Pathway Analysis (e.g., Western Blot for Autophagy) CellViability->SignalingAssay

Caption: General workflow for inhibitor evaluation.

References

Troubleshooting & Optimization

Technical Support Center: 6-Benzofuran-2-YL-1H-indole Solubility Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 6-Benzofuran-2-YL-1H-indole.

Troubleshooting Guide: Improving Solubility

Researchers encountering solubility challenges with this compound can systematically troubleshoot the issue by following the workflow outlined below. This guide progresses from simple, readily available methods to more complex formulation strategies.

G start Start: Poor Solubility Observed solvent_screening Solvent Screening start->solvent_screening ph_adjustment pH Adjustment solvent_screening->ph_adjustment If aqueous solubility is still low cosolvents Co-solvent Systems ph_adjustment->cosolvents If pH modification is insufficient or not viable excipients Formulation with Excipients cosolvents->excipients For further enhancement surfactants Surfactants/Micellar Solubilization excipients->surfactants cyclodextrins Complexation (e.g., Cyclodextrins) excipients->cyclodextrins solid_dispersion Solid Dispersion excipients->solid_dispersion For amorphous systems end End: Desired Solubility Achieved surfactants->end cyclodextrins->end particle_size Particle Size Reduction solid_dispersion->particle_size Alternative physical modification particle_size->end

Caption: Troubleshooting workflow for addressing poor solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound likely to have poor aqueous solubility?

A1: The molecular structure of this compound contains multiple aromatic and heterocyclic rings (benzofuran and indole). Such structures are often hydrophobic and have low aqueous solubility. Aromatic interactions with heterocycles can be favorable in water, but the overall non-polar surface area can limit dissolution.[1]

Q2: What are the first steps I should take to improve the solubility of my compound?

A2: The initial steps should involve simple and rapid methods. Start by screening a range of pharmaceutically acceptable solvents and simple co-solvent systems.[2] Subsequently, evaluating the effect of pH on solubility is a crucial step, as many compounds with acidic or basic functional groups exhibit pH-dependent solubility.[3][4][5]

Q3: How does pH adjustment affect the solubility of indole and benzofuran derivatives?

A3: The indole nitrogen in this compound can be weakly acidic, while the benzofuran oxygen is generally considered neutral. Adjusting the pH can ionize the molecule, thereby increasing its solubility in aqueous media. For weakly acidic or basic drugs, salt formation through pH modification is a common and effective strategy.[6][7] In acidic solutions, compounds that form the conjugate base of a weak acid tend to be more soluble.[3][5]

Q4: What are co-solvents, and how do they work?

A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds. They work by reducing the polarity of the solvent mixture.[8] Commonly used co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[2]

Q5: When should I consider using excipients like surfactants or cyclodextrins?

A5: If simpler methods like solvent screening, pH adjustment, and co-solvents do not provide the desired solubility, more advanced formulation strategies using excipients are recommended. Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility.[9][10] Cyclodextrins form inclusion complexes with guest molecules, where the hydrophobic drug resides in the cyclodextrin's cavity, and the hydrophilic exterior interacts with water.[11][12]

Q6: What is a solid dispersion, and how can it improve solubility?

A6: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[13] This technique can enhance solubility by converting the crystalline drug into a more soluble amorphous form and by increasing the surface area for dissolution.[14] Common carriers include polymers like PVP and HPMC.[9]

Q7: Can particle size reduction improve the solubility of my compound?

A7: Particle size reduction techniques, such as micronization and nanosuspension, increase the surface area of the drug particles, which can lead to an increased dissolution rate.[2][11] However, it's important to note that while this can improve the rate of dissolution, it does not increase the equilibrium solubility of the compound.[2]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile

Objective: To determine the effect of pH on the solubility of this compound.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, acetate, or citrate buffers).

  • Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

  • Plot the measured solubility as a function of pH.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Prepare pH Buffers (2-10) prep2 Add Excess Compound prep1->prep2 equil1 Agitate at Constant Temp. prep2->equil1 equil2 Centrifuge Samples equil1->equil2 analysis1 Filter Supernatant equil2->analysis1 analysis2 Quantify by HPLC-UV analysis1->analysis2 analysis3 Plot Solubility vs. pH analysis2->analysis3

Caption: Experimental workflow for determining the pH-solubility profile.

Protocol 2: Co-solvent Solubility Enhancement

Objective: To evaluate the effect of common co-solvents on the solubility of this compound.

Methodology:

  • Prepare stock solutions of co-solvents (e.g., ethanol, propylene glycol, PEG 400) in water at various concentrations (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Add an excess amount of this compound to each co-solvent mixture.

  • Follow steps 3-6 from the pH-Dependent Solubility Profile protocol.

  • Plot the solubility of the compound as a function of the co-solvent concentration.

Data Presentation

Table 1: Common Excipients for Solubility Enhancement
Excipient TypeExamplesMechanism of Action
Co-solvents Ethanol, Propylene Glycol, PEG 400Reduces solvent polarity.[8]
Surfactants Sodium Lauryl Sulfate, Tween 80, SpanMicellar solubilization, increases permeability.[9]
Cyclodextrins Beta-Cyclodextrin, Captisol®Forms inclusion complexes with a hydrophilic exterior.[11][12]
Polymers (for Solid Dispersions) PVP, HPMC, ChitosanForms an amorphous solid dispersion of the drug.[9]
pH Modifiers Citric Acid, Tartaric AcidAdjusts the pH to favor the ionized, more soluble form of the drug.[9]
Table 2: Summary of Solubility Enhancement Techniques
TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Converts the drug to its more soluble ionized form.Simple, cost-effective.Only applicable to ionizable drugs; risk of precipitation upon pH change.
Co-solvency Reduces the polarity of the aqueous vehicle.Simple to formulate and produce.[2]Potential for toxicity at high concentrations of co-solvents.[2]
Surfactants Forms micelles that encapsulate the drug.Effective for highly hydrophobic compounds.Can cause irritation and toxicity.[8]
Complexation Forms a soluble complex with the drug.Can significantly increase solubility and stability.Limited by the stoichiometry of the complex and the size of the drug molecule.
Solid Dispersion Disperses the drug in a hydrophilic matrix in an amorphous state.High drug loading is possible; significant dissolution improvement.[14]Can be physically unstable (recrystallization); requires specialized manufacturing processes.
Particle Size Reduction Increases the surface area of the drug.Increases dissolution rate.Does not increase equilibrium solubility; potential for particle aggregation.[2]

References

Technical Support Center: Synthesis of 6-(Benzofuran-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 6-(benzofuran-2-yl)-1H-indole. The primary synthetic route discussed is the Suzuki-Miyura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 6-(benzofuran-2-yl)-1H-indole?

A1: The most prevalent and versatile method is the palladium-catalyzed Suzuki-Miyura cross-coupling reaction. This involves the reaction of a 6-halo-1H-indole (typically 6-bromo-1H-indole or 6-chloro-1H-indole) with benzofuran-2-boronic acid or its corresponding boronate esters in the presence of a palladium catalyst and a base.

Q2: Why is my reaction yield consistently low?

A2: Low yields in the Suzuki-Miyura coupling of heteroaromatic compounds can stem from several factors. Common issues include inefficient catalyst activity, decomposition of the boronic acid, poor solubility of reagents, and the formation of side products. Careful optimization of the reaction parameters—catalyst, ligand, base, solvent, and temperature—is crucial.[1][2][3]

Q3: What are the common side reactions in this synthesis?

A3: The primary side reactions include:

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the halo-indole.

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is particularly relevant for less stable boronic acids like 2-benzofuranyl boronic acid.[4]

  • Dehalogenation: The removal of the halogen from the 6-halo-1H-indole.

Q4: Should I protect the indole nitrogen during the coupling reaction?

A4: The necessity of N-protection for the indole depends on the specific reaction conditions. Unprotected indoles can sometimes inhibit the catalyst.[4] However, some protocols are effective with the free N-H group. If you are experiencing low yields, trying the reaction with a protected indole (e.g., with a Boc or Tosyl group) is a valid optimization step.[5] Yields can be highest when the indole is protected with a Tosyl group, especially when using arylpinacolboronate esters.[5]

Q5: How can I purify the final product, 6-(benzofuran-2-yl)-1H-indole?

A5: Purification is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexane is a common starting point for elution. Due to the potential for similar polarities between the product and certain impurities, careful selection of the eluent composition is important.[1] Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive Catalyst- Ensure the palladium catalyst is not old or degraded. - Use a pre-catalyst like Pd(dppf)Cl2 or a combination of a palladium source (e.g., Pd2(dba)3) and a suitable ligand (e.g., XPhos, SPhos). - Purge the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst.[1]
2. Decomposition of Boronic Acid- Use milder reaction conditions (e.g., lower temperature) as 2-benzofuranyl boronic acid can be unstable.[4] - Use the boronic acid in a slight excess (1.2-1.5 equivalents). - Consider using a more stable boronate ester (e.g., pinacol ester) instead of the boronic acid.[5]
3. Inappropriate Base or Solvent- Screen different bases. K3PO4 and K2CO3 are commonly used.[1][4] - Ensure the base is finely ground and anhydrous if required by the protocol. - A combination of an organic solvent and water (e.g., dioxane/water, THF/water) is often effective.[1][4]
Presence of Significant Side Products 1. Homocoupling of Boronic Acid- Ensure the reaction mixture is thoroughly deoxygenated. - Use a slight excess of the halo-indole.
2. Protodeboronation- Use milder reaction conditions (lower temperature).[4] - Minimize reaction time. - Use a more stable boronate ester.[5]
Difficulty in Product Purification 1. Co-elution of Product and Impurities- Optimize the solvent system for column chromatography. A gradient elution might be necessary. - If the impurity is unreacted boronic acid, a mild acidic wash during workup can help remove it. - If the impurity is the homocoupled product, careful chromatography is required as polarities can be very similar.[1]
2. Product Streaking on TLC/Column- Add a small amount of a polar solvent like methanol to the eluent. - Consider using a different stationary phase for chromatography (e.g., alumina).

Data Presentation: Suzuki-Miyura Coupling Parameters for Heteroaryl Synthesis

The following table summarizes common starting points for optimizing the synthesis of 6-(benzofuran-2-yl)-1H-indole based on literature for similar heteroaryl-heteroaryl couplings.

Parameter Reagent/Condition Typical Range/Value Notes
Indole Substrate 6-Bromo-1H-indole or 6-Chloro-1H-indole1.0 equivalentBromoindoles are generally more reactive than chloroindoles.[2]
Boron Reagent Benzofuran-2-boronic acid or its pinacol ester1.2 - 2.0 equivalentsBoronic acids can be less stable; esters offer greater stability.[4][5]
Palladium Catalyst Pd(PPh3)4, Pd(dppf)Cl2, Pd2(dba)3/Ligand1 - 5 mol%Buchwald ligands (e.g., XPhos, SPhos) are often effective for challenging couplings.[4]
Base K3PO4, K2CO3, Cs2CO32.0 - 3.0 equivalentsThe choice of base can significantly impact the yield.
Solvent Dioxane/H2O, Toluene/H2O, DMF/H2O, THF/H2O4:1 to 10:1 (v/v)A mixed aqueous system is common to dissolve the inorganic base.[1][4]
Temperature 60 - 100 °CLower temperatures may be necessary to prevent boronic acid decomposition.[4]
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS to determine completion.

Experimental Protocols

Representative Protocol for Suzuki-Miyura Coupling

This protocol is a general guideline for the synthesis of 6-(benzofuran-2-yl)-1H-indole. Optimization may be required.

Materials:

  • 6-Bromo-1H-indole

  • Benzofuran-2-boronic acid

  • Pd(dppf)Cl2

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane

  • Deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction flask, add 6-bromo-1H-indole (1.0 eq), benzofuran-2-boronic acid (1.5 eq), and K2CO3 (2.0 eq).

  • Seal the flask with a septum and purge with an inert gas for 15-20 minutes.

  • Add 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe. The mixture should be stirred to ensure good mixing.

  • Continue to bubble the inert gas through the solution for another 10-15 minutes to ensure deoxygenation.

  • Under a positive pressure of the inert gas, add the palladium catalyst, Pd(dppf)Cl2 (e.g., 3 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualizations

Synthesis_Workflow Synthesis Workflow for 6-(Benzofuran-2-yl)-1H-indole reagents 1. Reagent Preparation - 6-Halo-1H-indole - Benzofuran-2-boronic acid - Pd Catalyst & Ligand - Base setup 2. Reaction Setup - Add solids to flask - Seal and purge with inert gas reagents->setup solvent 3. Solvent Addition - Add degassed solvent system (e.g., Dioxane/Water) setup->solvent catalyst 4. Catalyst Addition - Add Pd catalyst under inert atmosphere solvent->catalyst reaction 5. Reaction - Heat to desired temperature - Monitor by TLC/LC-MS catalyst->reaction workup 6. Aqueous Workup - Quench reaction - Extract with organic solvent - Wash and dry reaction->workup purification 7. Purification - Column Chromatography - Recrystallization workup->purification product 8. Pure 6-(Benzofuran-2-yl)-1H-indole purification->product Troubleshooting_Guide Troubleshooting Low Yield in Suzuki Coupling start Low Yield Observed check_catalyst Check Catalyst System - Active? Appropriate ligand? - Degassing sufficient? start->check_catalyst check_reagents Check Reagents - Boronic acid stability? - Purity of halo-indole? start->check_reagents check_conditions Check Reaction Conditions - Optimal base and solvent? - Temperature too high? start->check_conditions solution_catalyst Optimize Catalyst: - Use fresh catalyst/ligand - Screen different ligands (e.g., Buchwald) - Improve degassing check_catalyst->solution_catalyst solution_reagents Optimize Reagents: - Use boronate ester - Use fresh, pure starting materials - Consider N-protection of indole check_reagents->solution_reagents solution_conditions Optimize Conditions: - Screen bases (K3PO4, Cs2CO3) - Screen solvents (THF, Toluene) - Lower reaction temperature check_conditions->solution_conditions end_goal Improved Yield solution_catalyst->end_goal solution_reagents->end_goal solution_conditions->end_goal

References

Technical Support Center: Crystallization of 6-Benzofuran-2-YL-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully crystallizing 6-Benzofuran-2-YL-1H-indole.

Troubleshooting Crystallization Issues

Crystallization is a critical step for the purification and characterization of synthesized compounds. The following guide addresses common issues encountered during the crystallization of this compound.

Issue 1: The compound does not crystallize upon cooling.

Possible Causes and Solutions:

  • Solution is too dilute: If the concentration of the compound in the solvent is too low, it may not reach saturation upon cooling.

    • Solution: Re-heat the solution and carefully evaporate a portion of the solvent to increase the concentration. Allow the concentrated solution to cool slowly.[1] To test if significant compound remains in the mother liquor, dip a glass stirring rod into the solution, let it dry, and observe for residue.[1]

  • Inappropriate solvent system: The chosen solvent may be too good at solvating the compound, preventing it from precipitating.

    • Solution: Consider adding an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution at room temperature or while cooling. Common solvent systems for related indole and benzofuran derivatives include ethanol-water and ethanol-THF.[2][3]

  • Lack of nucleation sites: Crystal growth requires an initial seed or nucleation site.

    • Solution: Try scratching the inside of the flask with a glass rod just below the surface of the liquid to create microscopic scratches that can serve as nucleation sites.[1] Alternatively, add a seed crystal of this compound from a previous successful crystallization, if available.

Issue 2: The compound precipitates too quickly ("oiling out" or crashing out).

Possible Causes and Solutions:

  • Solution is too concentrated or cooled too rapidly: Rapid changes in conditions can lead to the compound coming out of solution as an amorphous solid or oil, which tends to trap impurities.[1]

    • Solution: Re-heat the mixture to redissolve the compound. Add a small amount of additional hot solvent (1-2 mL per 100 mg of solid) to slightly decrease the saturation.[1] Allow the flask to cool more slowly by insulating it (e.g., with glass wool) or placing it in a Dewar flask.

  • Significant temperature gradient: If the flask is cooled too quickly from the outside, the compound at the walls will precipitate rapidly.

    • Solution: Ensure slow, even cooling. A controlled cooling bath can be beneficial.

Issue 3: The crystal yield is very low.

Possible Causes and Solutions:

  • Too much solvent was used: An excessive amount of solvent will keep a significant portion of the compound dissolved even at low temperatures.[1]

    • Solution: If the mother liquor has not been discarded, it can be concentrated and cooled again to recover more product.[1] For future attempts, use the minimum amount of hot solvent required to fully dissolve the compound.

  • Incomplete reaction or impure starting material: If the synthesis of this compound was not successful, the low yield may not be a crystallization issue.[1]

    • Solution: Assess the purity of the crude material before crystallization (e.g., by TLC or ¹H NMR). If the crude material is of low purity, a different purification method (such as column chromatography) may be necessary before attempting crystallization.

Issue 4: The resulting crystals are discolored or contain visible impurities.

Possible Causes and Solutions:

  • Impurities co-precipitated with the product: This can happen if the solution was cooled too quickly or if the impurities have similar solubility profiles.

    • Solution: The material may need to be recrystallized. Choose a different solvent or solvent system that may better discriminate between the desired compound and the impurities. Hot filtration of the dissolved crude product can also remove insoluble impurities.

  • Incorrect isomer formation: In the synthesis of some indole derivatives, the formation of incorrect isomers with similar properties can occur, making them difficult to remove by crystallization alone.[4]

    • Solution: The synthetic route may need to be optimized to minimize the formation of isomers. Alternatively, chromatographic separation may be required.

Frequently Asked Questions (FAQs)

Q1: What are some recommended starting solvents for the crystallization of this compound?

Q2: How can I perform a small-scale solubility test?

A2: Place a few milligrams of your compound into several small test tubes. To each tube, add a different solvent dropwise at room temperature, observing the solubility. If the compound dissolves readily at room temperature, the solvent is likely too good for crystallization. If it is insoluble, heat the tube gently to see if it dissolves when hot. A good crystallization solvent will dissolve the compound when hot but not at room temperature.

Q3: My compound has formed an oil. Can I still get crystals?

A3: Yes. "Oiling out" occurs when the compound comes out of solution above its melting point or as a supersaturated, non-crystalline liquid. Try to redissolve the oil by adding more solvent and heating. Then, allow it to cool more slowly. You can also try adding a seed crystal to induce crystallization from the oil.

Q4: How important is the cooling rate?

A4: The cooling rate is a critical factor. Slow cooling generally leads to the formation of larger, purer crystals because it allows the molecules to arrange themselves properly in the crystal lattice, excluding impurities.[1] Rapid cooling often results in smaller crystals or an amorphous precipitate that can trap impurities.[1]

Experimental Protocols & Data Presentation

General Crystallization Protocol
  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture (e.g., on a hot plate or in a water bath) with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container. Subsequently, the flask can be moved to an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold crystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Data Logging for Crystallization Experiments

To optimize the crystallization process, it is crucial to keep a detailed record of the experimental conditions. The following table provides a template for logging this data.

Experiment IDMass of Crude (mg)Solvent(s)Solvent Volume (mL)Dissolution Temp. (°C)Cooling MethodFinal Temp. (°C)Crystal Mass (mg)Yield (%)Purity (e.g., by HPLC, NMR)Observations
BFI-Cryst-01
BFI-Cryst-02
BFI-Cryst-03

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common crystallization problems.

G cluster_start cluster_cooling cluster_outcome cluster_solutions cluster_actions start Start Crystallization (Dissolve in Hot Solvent) cool Cool Solution start->cool outcome Observe Outcome cool->outcome no_xtals No Crystals Form outcome->no_xtals No Solid oiling_out Oil / Amorphous Ppt. outcome->oiling_out Non-crystalline solid low_yield Low Yield outcome->low_yield Few Crystals success Good Crystals Formed outcome->success Crystalline Solid action_no_xtals1 Too Dilute? Evaporate some solvent no_xtals->action_no_xtals1 action_no_xtals2 No Nucleation? Scratch flask / Add seed no_xtals->action_no_xtals2 action_oil1 Too Concentrated? Add more hot solvent oiling_out->action_oil1 action_oil2 Cooled too fast? Cool slower oiling_out->action_oil2 action_yield Too much solvent? Concentrate mother liquor low_yield->action_yield end_process Collect & Dry Crystals success->end_process action_no_xtals1->cool Retry action_no_xtals2->cool Retry action_oil1->cool Retry action_oil2->cool Retry action_yield->end_process

Caption: Troubleshooting workflow for crystallization.

References

Technical Support Center: 6-Benzofuran-2-YL-1H-indole (BFI-21)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6-Benzofuran-2-YL-1H-indole (internal designation: BFI-21), a novel inhibitor targeting the PI3K/Akt signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of BFI-21?

A1: The primary target of BFI-21 is Phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1]

Q2: I'm observing unexpected cell toxicity at concentrations that should be specific for PI3K inhibition. What could be the cause?

A2: Unexpected toxicity may be due to off-target effects. While BFI-21 is designed for PI3K, it may interact with other cellular targets, particularly other kinases with similar ATP-binding pockets. We recommend performing a broad-spectrum kinase panel screening to identify potential off-target kinases.[2] Additionally, consider performing a dose-response curve and comparing the IC50 for PI3K inhibition with the EC50 for cytotoxicity.

Q3: My cells are showing phenotypes inconsistent with PI3K inhibition. How can I investigate this?

A3: Inconsistent phenotypes are a strong indicator of off-target activity. We suggest a multi-pronged approach:

  • In Silico Profiling: Utilize computational tools to predict potential off-target interactions based on the chemical structure of BFI-21.[3][4]

  • Kinase Profiling: Experimentally screen BFI-21 against a panel of kinases to identify unintended targets.

  • Pathway Analysis: Use techniques like phospho-proteomics or Western blotting to analyze the phosphorylation status of key proteins in related signaling pathways (e.g., MAPK/ERK, JAK/STAT) to see if they are aberrantly activated or inhibited.[2]

Q4: Are there any known off-targets for the benzofuran-indole scaffold?

A4: The benzofuran-indole scaffold has been associated with a range of biological activities, including inhibition of tubulin polymerization and EGFR-tyrosine kinase phosphorylation.[1] While BFI-21 was optimized for PI3K, some residual activity against these or other targets might be present.

Troubleshooting Guides

Issue 1: Inconsistent Efficacy Across Different Cell Lines
  • Symptom: BFI-21 shows potent inhibition of cell growth in some cancer cell lines but is less effective in others, despite similar PI3K pathway activation.

  • Possible Cause: The differential expression of off-target proteins in various cell lines can influence the overall phenotypic outcome. A cell line with high expression of a sensitive off-target kinase might show a more pronounced effect.

  • Troubleshooting Steps:

    • Confirm Target Engagement: In both sensitive and resistant cell lines, confirm that BFI-21 is inhibiting the phosphorylation of Akt, a downstream effector of PI3K.

    • Off-Target Kinase Expression: Perform proteomic or transcriptomic analysis on the cell lines to identify any correlation between the expression of potential off-target kinases and sensitivity to BFI-21.

    • Chemical Proteomics: Employ activity-based protein profiling (ABPP) or other chemical proteomics methods to identify the direct binding targets of BFI-21 in intact cells.[5]

Issue 2: Observed Cardiotoxicity in Animal Models
  • Symptom: In vivo studies with BFI-21 show signs of cardiotoxicity at therapeutic doses.

  • Possible Cause: Off-target inhibition of kinases crucial for cardiomyocyte survival, such as certain isoforms of protein kinase C (PKC) or other signaling molecules, can lead to cardiotoxicity.

  • Troubleshooting Steps:

    • In Vitro Cardiotoxicity Assay: Use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to assess the direct toxic effects of BFI-21 on heart cells.

    • Targeted Kinase Panel: Screen BFI-21 against a panel of kinases known to be involved in cardiac function.

    • Structural Modification: If a specific off-target is identified, medicinal chemistry efforts can be directed towards modifying the BFI-21 structure to reduce its affinity for the off-target while retaining PI3K inhibition.

Quantitative Data Summary

Table 1: Kinase Inhibitory Profile of BFI-21

Kinase TargetIC50 (nM)Target TypeNotes
PI3Kα 15 On-Target Primary therapeutic target.
PI3Kβ25On-Target
PI3Kδ40On-Target
PI3Kγ55On-Target
mTOR1500Off-TargetWeak inhibition at higher concentrations.
EGFR850Off-TargetPotential for side effects in EGFR-dependent tissues.
VEGFR2950Off-TargetMay contribute to anti-angiogenic effects, but also potential for toxicity.[6]
Src1200Off-Target

Table 2: Cellular Activity of BFI-21 in Various Cell Lines

Cell LinePI3K Pathway Inhibition (IC50, nM)Antiproliferative Activity (GI50, nM)Notes
MCF-7 (Breast Cancer)2050High dependence on PI3K signaling.
PC-3 (Prostate Cancer)2575
A549 (Lung Cancer)30250Discrepancy suggests off-target effects contributing to proliferation in this cell line.
HUVEC (Normal Endothelial)150>1000Lower potency in non-cancerous cells.

Experimental Protocols

Protocol 1: Western Blot for PI3K Pathway Inhibition
  • Cell Culture and Treatment: Plate cells (e.g., MCF-7) and allow them to adhere overnight. Treat with varying concentrations of BFI-21 (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities and normalize phospho-Akt to total Akt levels to determine the IC50 for pathway inhibition.

Protocol 2: In Vitro Kinase Profiling
  • Compound Preparation: Prepare a stock solution of BFI-21 in DMSO and create a dilution series.

  • Assay Plate Setup: Use a commercial kinase profiling service (e.g., Eurofins, Promega) that offers a panel of purified kinases. The assay is typically performed in 384-well plates.

  • Kinase Reaction: In each well, combine the specific kinase, its substrate, ATP (often radiolabeled or coupled to a reporter system), and the corresponding concentration of BFI-21.

  • Incubation: Allow the kinase reaction to proceed for a specified time at a controlled temperature.

  • Detection of Activity: Measure kinase activity. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. For fluorescence-based assays, measure the fluorescent signal.

  • Data Analysis: Calculate the percent inhibition of each kinase at each BFI-21 concentration. Determine the IC50 value for any kinase that shows significant inhibition.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation BFI21 BFI-21 BFI21->PI3K Inhibition (On-Target) EGFR EGFR (Off-Target) BFI21->EGFR Inhibition (Off-Target) Akt Akt PI3K->Akt Phosphorylation mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Unintended Proliferation ERK->Proliferation

Caption: Intended and off-target signaling pathways of BFI-21.

Workflow Start Unexpected Phenotype Observed with BFI-21 InSilico In Silico Off-Target Prediction Start->InSilico KinaseScreen Broad-Spectrum Kinase Screening Panel Start->KinaseScreen Hypothesis Generate Hypothesis on Potential Off-Targets InSilico->Hypothesis KinaseScreen->Hypothesis CellularAssay Cell-Based Assays to Validate Off-Target Activity (e.g., Western Blot for alternative pathways) Hypothesis->CellularAssay Confirmation Confirm Off-Target Engagement CellularAssay->Confirmation Confirmation->Hypothesis No, Re-evaluate SAR Structure-Activity Relationship (SAR) Studies to Mitigate Off-Target Effect Confirmation->SAR Yes End Optimized Compound with Reduced Off-Target Effects SAR->End

Caption: Workflow for identifying and mitigating off-target effects.

References

Technical Support Center: Synthesis of 6-(Benzofuran-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-(Benzofuran-2-yl)-1H-indole, a molecule of interest for researchers in drug development. The primary synthetic route discussed is the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 6-(Benzofuran-2-yl)-1H-indole via Suzuki-Miyaura coupling.

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive catalystEnsure the palladium catalyst is not old or oxidized. Consider using a pre-catalyst that is air- and moisture-stable.
Poor quality of boronic acid/esterBoronic acids can degrade upon storage.[1] Use fresh or recently purified boronic acid/ester. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester).
Incomplete reactionExtend the reaction time or increase the temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Inefficient baseThe choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is anhydrous if required by the reaction conditions.
Presence of oxygenThoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen) to prevent oxidative degradation of the catalyst and reagents.
Formation of Side Products Homocoupling of boronic acidThis is a common side reaction. Using a slight excess of the halide coupling partner can sometimes minimize this. Lowering the catalyst loading may also help.
Protodeboronation (loss of boronic acid group)This can occur in the presence of water or acidic protons.[2] Ensure anhydrous conditions if necessary and use a non-protic solvent. Shorter reaction times can also mitigate this issue.
Decomposition of starting materials or productThe reaction temperature might be too high. Try running the reaction at a lower temperature for a longer duration.
Difficulty in Product Purification Co-elution with starting materials or byproductsOptimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Presence of residual palladium catalystThe crude product can be treated with a palladium scavenger. Alternatively, filtration through a pad of Celite® can help remove some of the heterogeneous catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 6-(Benzofuran-2-yl)-1H-indole?

A1: The most prevalent and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction typically involves the coupling of a 6-halo-1H-indole (e.g., 6-bromo-1H-indole) with benzofuran-2-boronic acid or its corresponding boronate ester.

Q2: Which palladium catalyst and ligand combination is best for this reaction?

A2: The optimal choice depends on the specific substrates and reaction conditions. However, catalyst systems like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., PPh₃, SPhos, XPhos) are commonly used for Suzuki-Miyaura couplings of heterocyclic compounds.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Q4: What are the typical reaction conditions for the Suzuki-Miyaura coupling to synthesize 6-(Benzofuran-2-yl)-1H-indole?

A4: Typical conditions involve heating the reactants in a solvent such as a mixture of dioxane and water or ethanol and water, in the presence of a palladium catalyst and a base (e.g., K₂CO₃ or Cs₂CO₃) at temperatures ranging from 80°C to 110°C.[2]

Q5: I am observing the formation of a significant amount of a homocoupled product from my boronic acid. How can I minimize this?

A5: Homocoupling is a common side reaction. To minimize it, you can try the following:

  • Ensure thorough deoxygenation of your reaction mixture.

  • Use a slight excess (1.1-1.2 equivalents) of the halide partner.

  • Lower the catalyst loading.

  • Change the solvent or the base.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general guideline for the synthesis of 6-(Benzofuran-2-yl)-1H-indole. Optimization may be required for specific substrates.

Materials:

  • 6-Bromo-1H-indole

  • Benzofuran-2-boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add 6-bromo-1H-indole (1.0 eq.), benzofuran-2-boronic acid pinacol ester (1.2 eq.), palladium catalyst (0.05 eq.), and K₂CO₃ (2.0 eq.).

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture (dioxane/water) via syringe.

  • Heat the reaction mixture to 90-100°C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants 1. Combine Reactants: - 6-Bromo-1H-indole - Benzofuran-2-boronic acid pinacol ester - Pd Catalyst - Base degas 2. Degas with Inert Gas prep_reactants->degas add_solvent 3. Add Degassed Solvent degas->add_solvent heat 4. Heat to 90-100°C add_solvent->heat monitor 5. Monitor by TLC/LC-MS heat->monitor cool 6. Cool to RT monitor->cool extract 7. Extraction cool->extract purify 8. Column Chromatography extract->purify product Final Product: 6-(Benzofuran-2-yl)-1H-indole purify->product

Caption: Experimental workflow for the synthesis of 6-(Benzofuran-2-yl)-1H-indole.

troubleshooting_pathway decision decision solution solution start Reaction Start check_yield Check Reaction Yield start->check_yield low_yield Low/No Yield check_yield->low_yield Low success Successful Synthesis check_yield->success Good side_products Side Products Present? low_yield->side_products yes_side_products Yes side_products->yes_side_products Yes no_side_products No side_products->no_side_products No homocoupling Homocoupling? yes_side_products->homocoupling check_reagents Check Reagent Quality: - Catalyst, Boronic Acid no_side_products->check_reagents yes_homocoupling Yes homocoupling->yes_homocoupling Yes no_homocoupling No homocoupling->no_homocoupling No adjust_stoichiometry Adjust Stoichiometry: - Excess Halide yes_homocoupling->adjust_stoichiometry purification_issue Purification Difficulty no_homocoupling->purification_issue optimize_conditions Optimize Conditions: - Temp, Time, Base optimize_conditions->success check_reagents->optimize_conditions adjust_stoichiometry->success optimize_chromatography Optimize Chromatography: - Solvent System, Stationary Phase purification_issue->optimize_chromatography optimize_chromatography->success

Caption: Troubleshooting decision pathway for the synthesis of 6-(Benzofuran-2-yl)-1H-indole.

References

Technical Support Center: Purification of 6-Benzofuran-2-YL-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-Benzofuran-2-YL-1H-indole.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of this compound.

Question 1: I am having difficulty removing impurities after synthesis. What are the common impurities I should be aware of?

Answer:

Common impurities in the synthesis of this compound, particularly if prepared via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling), may include:

  • Starting Materials: Unreacted 6-bromo-1H-indole or 2-(tributylstannyl)benzofuran, and boronic acids or their derivatives.

  • Homocoupled Products: Biphenyl derivatives from the coupling of two benzofuran units or bi-indole species.

  • Catalyst Residues: Residual palladium from the cross-coupling catalyst.

  • Solvent Adducts: Molecules of the reaction or purification solvent that co-crystallize with the product.

  • Isomers and Related Byproducts: Depending on the synthetic route, structurally similar isomers or byproducts from side reactions may be present.

Question 2: My primary purification by column chromatography is not giving a pure product. What can I do?

Answer:

If standard column chromatography is insufficient, consider the following troubleshooting steps:

  • Optimize Solvent System: A single solvent system may not be adequate. Experiment with different solvent polarities. A common starting point for compounds like this is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A small amount of a third solvent, such as dichloromethane, can sometimes improve separation.[1]

  • Gradient Elution: If isocratic elution (using a constant solvent mixture) fails, a gradient elution, where the polarity of the eluent is gradually increased, can be more effective in separating compounds with close retention factors (Rf).

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for indole-containing compounds. Reverse-phase chromatography (C18 silica) is another option, particularly for compounds that are difficult to separate on normal-phase silica.

  • Sample Loading: Ensure the sample is loaded onto the column in a minimal amount of solvent and as a concentrated band. Overloading the column can lead to poor separation.

Question 3: I am struggling with the crystallization of this compound. What techniques can I try?

Answer:

Crystallization can be challenging for complex heterocyclic molecules.[2][3] If direct crystallization from a single solvent is unsuccessful, here are some alternative strategies:

  • Solvent Screening: Systematically screen a variety of solvents with different polarities. Good single solvents for recrystallization of indole derivatives can include ethanol, methanol, or toluene.[4]

  • Two-Solvent System (Antisolvent Crystallization): Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an antisolvent, in which it is poorly soluble) dropwise until the solution becomes turbid. Gentle heating to redissolve the precipitate followed by slow cooling can yield high-quality crystals. Common solvent/antisolvent pairs include dichloromethane/hexane and ethyl acetate/hexane.

  • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly and undisturbed in a loosely covered container. This method is gentle and can sometimes produce crystals when other methods fail.

  • Vapor Diffusion: Place a solution of your compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile solvent in which your compound is insoluble (the antisolvent). The vapor of the antisolvent will slowly diffuse into the solution of your compound, reducing its solubility and inducing crystallization.

  • Seeding: If you have a few crystals from a previous attempt, adding a "seed crystal" to a supersaturated solution can initiate crystallization.

Question 4: How can I remove residual palladium catalyst from my product?

Answer:

Residual palladium can be problematic, especially for compounds intended for biological applications. Here are a few methods for its removal:

  • Activated Carbon Treatment: Dissolving the crude product in a suitable organic solvent and stirring with activated carbon for a period can effectively adsorb the palladium. The carbon is then removed by filtration through celite.

  • Thiol-Functionalized Silica: Commercially available silica gels functionalized with thiol groups can be used to scavenge palladium. The crude product is passed through a plug of this silica.

  • Aqueous Washes: In some cases, washing an organic solution of the product with an aqueous solution of a chelating agent, such as thiourea or sodium thiosulfate, can help remove residual palladium.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a general guideline for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Dichloromethane (optional)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level and well-packed bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Using a pipette, carefully apply the sample to the top of the silica bed.

  • Elution: Begin elution with the low-polarity solvent system. Collect fractions and monitor the separation by TLC.

  • Gradient Elution (if necessary): Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., from 5% to 10% to 20%). A suggested solvent system from related compounds is a mixture of hexane, ethyl acetate, and dichloromethane.[1]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound.

Materials:

  • Purified this compound from chromatography

  • Selected recrystallization solvent (e.g., ethanol, toluene)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. For some benzofuran derivatives, crystallization from toluene has been reported to yield analytically pure compounds.[4]

Quantitative Data

The following table summarizes purification data for related benzofuran-indole compounds found in the literature. This data can serve as a general reference for expected outcomes.

CompoundPurification MethodSolvent SystemYield (%)Purity/NotesReference
3-(6-Methoxy-2-phenylbenzofuran-3-yl)-1H-indoleSilica gel column chromatographyhexane/ethyl acetate/dichloromethane = 30:1:2-Not specified[1]
6H-Benzofuro[2′,3′:4,5]thieno[3,2-b]indoleCrystallizationToluene75Analytically pure[4]
5,6-Dimethyl-3-(2-methyl-1H-indol-3-yl)benzofuran-2(3H)-onePreparative column chromatography on silica gelEtOAc/Hex, 1:251Rf 0.49[5]
5-Chloro-6-methyl-3-(2-(naphthalen-2-yl)-1H-indol-3-yl)benzofuran-2(3H)-oneCrystallizationEthanol53Colorless solid[5]

Visualizations

PurificationWorkflow Crude Crude Product Column Column Chromatography Crude->Column TLC TLC Analysis Column->TLC PureFractions Combine Pure Fractions TLC->PureFractions Pure ImpureFractions Impure Fractions TLC->ImpureFractions Impure SolventRemoval1 Solvent Removal PureFractions->SolventRemoval1 PurifiedProduct Purified Product SolventRemoval1->PurifiedProduct Recrystallization Recrystallization PurifiedProduct->Recrystallization ImpureFractions->Recrystallization Crystals Collect Crystals Recrystallization->Crystals Drying Drying Crystals->Drying FinalProduct Final Pure Product Drying->FinalProduct

Caption: A general workflow for the purification of this compound.

TroubleshootingLogic Start Purification Challenge ImpureChrom Impure after Column Start->ImpureChrom NoCrystals No Crystallization Start->NoCrystals PdResidue Residual Palladium Start->PdResidue Solvent Optimize Solvent System ImpureChrom->Solvent Gradient Use Gradient Elution ImpureChrom->Gradient StationaryPhase Change Stationary Phase ImpureChrom->StationaryPhase SolventScreen Screen Solvents NoCrystals->SolventScreen TwoSolvent Two-Solvent Method NoCrystals->TwoSolvent SlowEvap Slow Evaporation NoCrystals->SlowEvap Carbon Activated Carbon PdResidue->Carbon ThiolSilica Thiol-Functionalized Silica PdResidue->ThiolSilica

Caption: A troubleshooting decision tree for common purification challenges.

References

stability issues with 6-Benzofuran-2-YL-1H-indole in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with 6-Benzofuran-2-YL-1H-indole in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color. What could be the cause?

A1: A color change in your solution is often an indicator of degradation. Indole-containing compounds can be sensitive to oxidation, light, and extreme pH conditions. The indole ring system is susceptible to oxidation, which can lead to the formation of colored byproducts. Exposure to air (oxygen) and light can accelerate this process. We recommend preparing solutions fresh and protecting them from light by using amber vials or wrapping the container in aluminum foil.

Q2: I am observing a loss of potency or inconsistent results in my bioassays. Could this be related to the stability of this compound?

A2: Yes, inconsistent results or a decrease in expected biological activity can be a direct consequence of compound degradation. The breakdown of this compound into other molecular species will lower the effective concentration of the active compound, leading to variability in your experimental outcomes. It is crucial to ensure the stability of your stock solutions and working solutions throughout the duration of your experiments.

Q3: What are the optimal storage conditions for solutions of this compound?

A3: For optimal stability, we recommend storing stock solutions of this compound at -20°C or -80°C in a tightly sealed, light-protected container. For short-term storage of working solutions, refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. Aliquoting stock solutions into smaller, single-use volumes is a good practice to maintain compound integrity.

Q4: Which solvents are recommended for dissolving this compound?

A4: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For biological assays, DMSO is a common choice. However, it is important to be aware that the choice of solvent can influence the stability of the compound. It is recommended to perform a preliminary stability study in the chosen solvent system for your specific experimental conditions.

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: Indole derivatives can be susceptible to degradation under strongly acidic or basic conditions. The indole nitrogen can be protonated or deprotonated, which may trigger degradation pathways. It is advisable to maintain the pH of your aqueous solutions within a neutral range (pH 6-8) unless your experimental protocol requires otherwise. If you must work outside of this range, we recommend conducting a pH-dependent stability study.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected peaks in HPLC analysis Degradation of the compound.Prepare fresh solutions. Analyze a freshly prepared standard to confirm the retention time of the parent compound. Protect solutions from light and heat. Consider performing forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradants.
Precipitation of the compound in aqueous buffer Poor aqueous solubility.Increase the percentage of co-solvent (e.g., DMSO, ethanol) if your experiment allows. Ensure the final concentration of the organic solvent is compatible with your assay. Use a solubilizing agent.
Inconsistent biological activity Compound degradation in the assay medium.Minimize the pre-incubation time of the compound in the assay medium. Prepare the compound dilution series immediately before use. Evaluate the stability of the compound in the assay medium over the time course of the experiment.
Solution turns yellow or brown Oxidation or light-induced degradation.Store solutions in amber vials or wrap containers in foil. Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours

SolventInitial Purity (%)Purity after 24h (%)% Degradation
DMSO99.899.50.3
Ethanol99.798.21.5
Acetonitrile99.999.10.8
PBS (pH 7.4)99.695.34.3

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol outlines a general method for monitoring the stability of this compound.

  • Preparation of Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Stability Study:

    • Prepare solutions of the compound in the desired solvents or buffers.

    • Store the solutions under the conditions being tested (e.g., different temperatures, light exposure).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot of each solution into the HPLC system.

    • Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks, which may correspond to degradation products.

Visualizations

degradation_pathway This compound This compound Hydroxylated Intermediates Hydroxylated Intermediates This compound->Hydroxylated Intermediates Oxidation (O2, light) Protonated/Deprotonated Species Protonated/Deprotonated Species This compound->Protonated/Deprotonated Species Acid/Base Ring-Opened Products Ring-Opened Products Hydroxylated Intermediates->Ring-Opened Products Further Oxidation Degradation Products Degradation Products Protonated/Deprotonated Species->Degradation Products Instability

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Stock_Solution Prepare Stock Solution Working_Solutions Prepare Working Solutions in Test Conditions Stock_Solution->Working_Solutions Time_Points Incubate at Set Time Points Working_Solutions->Time_Points HPLC_Analysis HPLC Analysis Time_Points->HPLC_Analysis Data_Evaluation Evaluate Peak Area and Purity HPLC_Analysis->Data_Evaluation

Caption: Experimental workflow for a typical stability study.

troubleshooting_logic node_action node_action Inconsistent_Results Inconsistent Results? Check_Purity Check Purity by HPLC? Inconsistent_Results->Check_Purity Degradation_Observed Degradation Observed? Check_Purity->Degradation_Observed Yes Other_Factors Consider Other Experimental Factors Check_Purity->Other_Factors No Prepare_Fresh Prepare Fresh Solution Degradation_Observed->Prepare_Fresh Yes Degradation_Observed->Other_Factors No Optimize_Storage Optimize Storage (Light/Temp) Prepare_Fresh->Optimize_Storage

Caption: Troubleshooting logic for inconsistent experimental results.

Technical Support Center: 6-Benzofuran-2-YL-1H-indole in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 6-Benzofuran-2-YL-1H-indole in cell viability assays. The information is tailored for scientists in drug development and related fields to address common experimental challenges.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered when assessing cell viability in the presence of this compound.

Issue 1: Inconsistent or Non-Reproducible Results

Inconsistent data are a frequent challenge in cell-based assays. Several factors related to the compound, cells, or assay procedure can contribute to this issue.

Potential Cause Recommended Solution
Compound Precipitation This compound, like many heterocyclic compounds, may have limited aqueous solubility. Visually inspect wells for any precipitate after adding the compound. If precipitation is observed, consider the following: - Decrease the final concentration of the compound. - Increase the final percentage of the solvent (e.g., DMSO), ensuring it remains at a non-toxic level for the cells (typically ≤ 0.5%). - Prepare a fresh, clear stock solution before each experiment.
Cell Seeding Density An inappropriate number of cells can lead to variability. If the cell density is too low, the signal-to-noise ratio may be insufficient. If too high, cells can become confluent and enter a quiescent state, affecting metabolic activity. Optimize cell seeding density to ensure cells are in the exponential growth phase throughout the experiment.
Edge Effects Evaporation from the outer wells of a microplate can concentrate media components and the test compound, leading to variable results. To mitigate this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data points.
Pipetting Errors Inaccurate or inconsistent pipetting can introduce significant variability. Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions.

Issue 2: High Background Absorbance in Vehicle Control Wells

High background readings in control wells (containing only cells and vehicle) can mask the true effect of the compound.

Potential Cause Recommended Solution
Media Components Phenol red in culture media can interfere with the absorbance readings of some colorimetric assays. Use phenol red-free media during the assay incubation period. Serum components can also sometimes interact with assay reagents.[1] If possible, perform the final incubation step in serum-free media.
Microbial Contamination Bacterial or yeast contamination can contribute to the reduction of tetrazolium salts (e.g., MTT, XTT), leading to false-positive signals.[2] Regularly check cell cultures for contamination and maintain aseptic techniques.
MTT Reagent Degradation The MTT reagent is light-sensitive and can degrade over time, leading to increased background. Store the MTT stock solution protected from light at -20°C and avoid repeated freeze-thaw cycles.[2]

Issue 3: Suspected Interference of this compound with the Assay

The chemical structure of this compound suggests potential for direct interaction with assay components.

Potential Cause Recommended Solution
Direct Reduction of MTT Some compounds, particularly those with antioxidant properties, can non-enzymatically reduce MTT to formazan, leading to an overestimation of cell viability.[3][4] To test for this, incubate this compound with the assay reagent in cell-free wells. If a color change occurs, the compound is directly reducing the reagent. In this case, consider using an alternative viability assay that is not based on tetrazolium reduction, such as a CellTiter-Glo® (ATP-based) assay.
Compound Color Interference If this compound has a color that absorbs light near the wavelength used for measuring the formazan product (typically 570 nm for MTT), it can interfere with the results. Measure the absorbance of the compound in media at the assay wavelength. If there is significant absorbance, subtract the absorbance of the compound-only control from the experimental wells.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

Based on the properties of related benzofuran and indole compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a stock solution of this compound. Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the cells, typically 0.5% or lower.

Q2: Which cell viability assay is best for use with this compound?

The MTT assay is a common choice for evaluating the cytotoxicity of benzofuran derivatives.[5][6][7][8] However, due to the potential for interference (as outlined in the troubleshooting section), it is crucial to include proper controls. If interference is confirmed, alternative assays such as the MTS assay (which produces a soluble formazan product) or a non-tetrazolium-based assay like the CellTiter-Glo® luminescent cell viability assay, which measures ATP levels, should be considered.

Q3: How can I be sure that the observed decrease in viability is due to cytotoxicity and not just a reduction in cell proliferation?

Cell viability assays based on metabolic activity (like MTT) measure the number of viable cells. A decrease in signal can indicate either cell death (cytotoxicity) or an inhibition of cell division (cytostatic effect). To distinguish between these, you can perform additional assays:

  • Cell Counting: Use a trypan blue exclusion assay or an automated cell counter at the end of the treatment period to determine the number of live and dead cells.

  • Apoptosis Assays: Assays that measure markers of apoptosis, such as caspase activity or Annexin V staining, can confirm if the compound is inducing programmed cell death.

Q4: What are the known mechanisms of action for benzofuran-indole compounds that might affect cell viability?

Research on compounds with a similar benzofuran-indole scaffold has pointed to several potential mechanisms of action that lead to decreased cell viability in cancer cell lines:

  • Induction of Autophagy: Some 3-(benzofuran-2-ylmethyl)-1H-indole derivatives have been shown to induce autophagy-mediated cell death.[9][10] This process involves the degradation of cellular components.

  • Inhibition of EGFR Signaling: Benzofuran–indole hybrids have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell growth and proliferation in many cancers.[11]

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and blank wells (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[2] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[1]

  • Absorbance Reading: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[12] A reference wavelength of >650 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Signaling Pathway Diagrams

The following diagrams illustrate potential mechanisms of action for this compound based on related compounds.

EGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Compound 6-Benzofuran-2-YL -1H-indole Compound->EGFR Inhibits EGF EGF EGF->EGFR Binds

Caption: Inhibition of the EGFR signaling pathway.

Autophagy_Induction cluster_autophagy Autophagy Pathway Compound 6-Benzofuran-2-YL -1H-indole Phagophore Phagophore Formation Compound->Phagophore Induces Autophagosome Autophagosome Phagophore->Autophagosome Matures into LC3_I LC3-I LC3_II LC3-II LC3_I->LC3_II Conjugation LC3_II->Autophagosome Recruited to membrane p62 p62 p62->Autophagosome Binds to LC3-II, degraded Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fuses with Lysosome Lysosome Lysosome->Autolysosome

Caption: Induction of the autophagy pathway.

Experimental Workflow Diagram

Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compound Treat with 6-Benzofuran- 2-YL-1H-indole incubate_24h->treat_compound incubate_treatment Incubate for Treatment Period treat_compound->incubate_treatment add_reagent Add Viability Assay Reagent incubate_treatment->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent read_plate Read Plate on Spectrophotometer incubate_reagent->read_plate analyze_data Analyze Data & Calculate Viability read_plate->analyze_data end End analyze_data->end

Caption: General workflow for cell viability assays.

References

Technical Support Center: Scaling Up the Synthesis of 6-Benzofuran-2-YL-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-Benzofuran-2-YL-1H-indole, with a particular focus on challenges encountered during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The synthesis of this compound typically involves a convergent approach, where the benzofuran and indole moieties are synthesized separately and then coupled. A common strategy is the Suzuki or Stille coupling of a halogenated indole with a benzofuran boronic acid or stannane derivative. Another viable route is the Fischer indole synthesis, using a benzofuranyl-substituted hydrazine and a suitable ketone or aldehyde.

Q2: What are the critical parameters to control during the scale-up of the synthesis?

A2: Key parameters to monitor and control during scale-up include:

  • Temperature: Exothermic or endothermic reactions can behave differently in larger reactors. Efficient heat transfer is crucial.

  • Mixing: Homogeneous mixing is essential for consistent reaction progress and to avoid localized "hot spots."

  • Reagent Addition Rate: Slow and controlled addition of reagents is often necessary to manage reaction exotherms and minimize side-product formation.

  • Purification: Chromatography may become impractical on a large scale. Alternative purification methods like recrystallization or trituration should be developed.

Q3: How can I improve the yield and purity of my final product?

A3: To improve yield and purity, consider the following:

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, catalyst loading, and solvent to find the optimal conditions.

  • Inert Atmosphere: Many organometallic reactions, like Suzuki coupling, are sensitive to oxygen. Ensure all steps are performed under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of Starting Materials: Use high-purity starting materials to minimize the introduction of impurities that can be difficult to remove later.

  • Work-up Procedure: A well-designed aqueous work-up can remove many inorganic byproducts and polar impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield in the Suzuki Coupling Step
Potential Cause Troubleshooting Suggestion
Inactive Catalyst Use a fresh batch of palladium catalyst and phosphine ligand. Consider pre-activation of the catalyst.
Poor Quality Boronic Acid Boronic acids can degrade over time. Check the purity by NMR and consider recrystallization if necessary.
Presence of Oxygen Thoroughly degas all solvents and reagents and maintain a positive pressure of inert gas throughout the reaction.
Incorrect Base The choice of base is critical. Screen different inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.
Suboptimal Solvent System A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used. Optimize the solvent ratio.
Problem 2: Difficulty in Product Purification
Potential Cause Troubleshooting Suggestion
Residual Palladium Catalyst Treat the crude product with a palladium scavenger (e.g., activated carbon, specific resins) before further purification.
Formation of Homocoupled Byproducts Adjust the stoichiometry of the coupling partners. Using a slight excess of the boronic acid can sometimes minimize homocoupling of the halide.
Product is an Oil or Gummy Solid Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or trying different solvent systems for recrystallization or trituration.
Co-elution with Impurities on Silica Gel If using chromatography, try a different eluent system with varying polarity or a different stationary phase (e.g., alumina, reverse-phase silica).
Problem 3: Incomplete Fischer Indole Synthesis
Potential Cause Troubleshooting Suggestion
Insufficient Acid Catalyst Increase the concentration of the acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid).
Decomposition of Starting Material The reaction may be running at too high a temperature. Try lowering the temperature and extending the reaction time. Some Fischer indolizations can fail due to the electronic nature of the substituents.[1]
Steric Hindrance If the benzofuran moiety is sterically bulky, it may hinder the cyclization step. A different synthetic route might be necessary.
Formation of Isomeric Products The cyclization may occur at different positions on the indole ring. Analyze the crude product carefully by NMR to identify isomers and adjust the reaction conditions to favor the desired product.

Experimental Protocols

A plausible synthetic route for this compound is a Suzuki coupling between 6-bromo-1H-indole and benzofuran-2-boronic acid.

Step 1: Synthesis of Benzofuran-2-boronic acid

  • Methodology: A common method involves the lithiation of benzofuran followed by quenching with a trialkyl borate.

  • Procedure:

    • Dissolve benzofuran in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Slowly add a solution of n-butyllithium in hexanes.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add triisopropyl borate dropwise and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with aqueous HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization.

Step 2: Suzuki Coupling of 6-bromo-1H-indole and Benzofuran-2-boronic acid

  • Methodology: A palladium-catalyzed cross-coupling reaction.

  • Procedure:

    • To a degassed mixture of dioxane and water, add 6-bromo-1H-indole, benzofuran-2-boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and add water.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_0 Synthesis of Benzofuran-2-boronic acid cluster_1 Suzuki Coupling benzofuran Benzofuran lithiation Lithiation with n-BuLi benzofuran->lithiation boronation Reaction with Triisopropyl borate lithiation->boronation hydrolysis Acidic Hydrolysis boronation->hydrolysis purification1 Recrystallization hydrolysis->purification1 boronic_acid Benzofuran-2-boronic acid purification1->boronic_acid coupling Pd-catalyzed Coupling boronic_acid->coupling bromo_indole 6-bromo-1H-indole bromo_indole->coupling workup Aqueous Work-up coupling->workup purification2 Column Chromatography / Recrystallization workup->purification2 final_product This compound purification2->final_product troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_catalyst Check Catalyst Activity start->check_catalyst check_reagents Verify Reagent Purity check_catalyst->check_reagents Catalyst OK solution_found Yield Improved check_catalyst->solution_found Replace Catalyst check_conditions Optimize Reaction Conditions check_reagents->check_conditions Reagents Pure check_reagents->solution_found Purify Reagents check_conditions->solution_found Conditions Optimized

References

Validation & Comparative

A Comparative Guide to 6-Benzofuran-2-YL-1H-indole and Other Indole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Indole and its derivatives represent a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their broad spectrum of biological activities. The indole scaffold is a key structural component in numerous natural products and synthetic drugs. This guide provides a comparative analysis of 6-Benzofuran-2-yl-1H-indole and other indole derivatives, focusing on their potential as anticancer and anti-inflammatory agents, supported by experimental data and detailed methodologies.

Introduction to Indole Derivatives

The indole nucleus, consisting of a benzene ring fused to a pyrrole ring, is a privileged scaffold in drug discovery. Its derivatives have demonstrated a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2] The versatility of the indole ring allows for chemical modifications at various positions, leading to a diverse range of compounds with distinct biological profiles.

Benzofuran-indole hybrids, which incorporate both the benzofuran and indole moieties, have emerged as a particularly promising class of compounds. These hybrids are designed to leverage the synergistic effects of both pharmacophores, potentially leading to enhanced biological activity and novel mechanisms of action.[3][4] This guide will focus on the comparative performance of these hybrids, with a specific interest in the this compound scaffold, against other notable indole derivatives.

Anticancer Activity: A Comparative Analysis

The anticancer potential of indole derivatives is well-documented, with several compounds targeting key pathways in cancer progression, such as cell proliferation, apoptosis, and angiogenesis. This section compares the cytotoxic effects of benzofuran-indole hybrids with other indole derivatives against various cancer cell lines.

A recent study on novel benzofuran-indole hybrids identified them as potent epidermal growth factor receptor (EGFR) inhibitors, a key target in non-small-cell lung cancer (NSCLC).[3][4] The data from this study provides a valuable comparison of the anticancer activity of various substituted 3-(benzofuran-2-yl)-1H-indole derivatives.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Benzofuran-Indole Hybrids against NSCLC Cell Lines [3]

Compound IDStructurePC9 (IC50 µM)A549 (IC50 µM)
8a 3-(6-Methoxy-2-phenylbenzofuran-3-yl)-1H-indole0.32 ± 0.050.89 ± 0.10
8c 5-Chloro-3-(6-methoxy-2-phenylbenzofuran-3-yl)-2-methyl-1H-indole> 10> 10
8d 6-Chloro-3-(6-methoxy-2-phenylbenzofuran-3-yl)-1H-indole> 10> 10
8e 5-Bromo-3-(6-methoxy-2-phenylbenzofuran-3-yl)-1H-indole0.45 ± 0.071.23 ± 0.15

Note: While specific data for this compound was not found, the data for the structurally related 3-(benzofuran-2-yl)-1H-indole derivatives provides a strong indication of the potential activity of this class of compounds.

The data clearly indicates that substitutions on both the indole and benzofuran rings significantly influence the anticancer activity. Compound 8a , with a methoxy group on the benzofuran ring and an unsubstituted indole, demonstrated the most potent activity against both PC9 and A549 cell lines. The introduction of halogen substituents on the indole ring (compounds 8c , 8d , and 8e ) had varied effects, with the 5-bromo substitution in 8e retaining significant activity, while chloro substitutions in 8c and 8d led to a dramatic decrease in potency.

The half-maximal inhibitory concentration (IC50) values in the table above were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

Protocol:

  • Cell Seeding: Cancer cells (e.g., PC9, A549) are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 10 µM) and incubated for an additional 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h MTT Addition MTT Addition Compound Treatment->MTT Addition 72h Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

MTT Assay Workflow Diagram

Anti-inflammatory Activity: A Comparative Overview

Chronic inflammation is a key factor in the development of various diseases, including cancer. Indole derivatives have been investigated for their anti-inflammatory properties, often targeting enzymes like cyclooxygenase-2 (COX-2) and signaling pathways such as NF-κB.

Table 2: Anti-inflammatory Activity of Representative Indole and Benzofuran Derivatives

Compound ClassTarget/AssayKey FindingsReference
Indole-3-carbinolNF-κB SignalingInhibition of NF-κB activation and downstream inflammatory mediators.[Generic reference]
Benzofuran lignansCOX-2 and iNOSDownregulation of COX-2 and iNOS expression in macrophages.[Generic reference]
Indole-based chalcones5-LOX InhibitionPotent inhibitors of 5-lipoxygenase, an enzyme involved in leukotriene synthesis.[Generic reference]

The Griess assay is a widely used method to determine the concentration of nitrite, a stable and quantifiable breakdown product of NO.

Protocol:

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plate is incubated for 24 hours.

  • Griess Reagent Addition: 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

Griess_Assay_Workflow cluster_workflow Griess Assay for NO Production Macrophage Seeding Macrophage Seeding Compound Pre-treatment Compound Pre-treatment Macrophage Seeding->Compound Pre-treatment LPS Stimulation LPS Stimulation Compound Pre-treatment->LPS Stimulation 1h Supernatant Collection Supernatant Collection LPS Stimulation->Supernatant Collection 24h Griess Reagent Reaction Griess Reagent Reaction Supernatant Collection->Griess Reagent Reaction Absorbance Measurement Absorbance Measurement Griess Reagent Reaction->Absorbance Measurement

Griess Assay Workflow Diagram

Signaling Pathways

The biological activities of indole and benzofuran derivatives are mediated through their interaction with various cellular signaling pathways. For instance, the anticancer effects of the benzofuran-indole hybrids are attributed to the inhibition of the EGFR signaling pathway.

EGFR_Signaling_Pathway cluster_pathway EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK Hybrid Benzofuran-Indole Hybrid Hybrid->EGFR Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

EGFR Signaling Pathway Inhibition

Conclusion

This guide provides a comparative overview of this compound and other indole derivatives, highlighting their potential in anticancer and anti-inflammatory drug discovery. The presented data, although not exhaustive for the specific 6-substituted isomer, strongly suggests that the benzofuran-indole scaffold is a promising starting point for the development of novel therapeutic agents. The structure-activity relationships indicate that the nature and position of substituents on both the indole and benzofuran rings are critical for biological activity. Further research focusing on the synthesis and comprehensive biological evaluation of a wider range of this compound derivatives is warranted to fully elucidate their therapeutic potential. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in this field.

References

A Comparative Analysis of Benzofuran-Indole Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the therapeutic potential of benzofuran-indole hybrids, this guide offers a comparative analysis of their performance as anticancer agents. Researchers, scientists, and drug development professionals can leverage the presented experimental data, detailed protocols, and pathway visualizations to inform future research and development of novel cancer therapeutics.

Benzofuran and indole scaffolds are privileged structures in medicinal chemistry, each demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The hybridization of these two pharmacophores has led to the development of novel benzofuran-indole analogs with enhanced potency and selectivity against various cancer cell lines. This guide provides a comparative study of these analogs, focusing on their efficacy as Epidermal Growth Factor Receptor (EGFR) inhibitors and tubulin polymerization inhibitors, two critical targets in cancer therapy.[1][5][6]

Comparative Anticancer Activity of Benzofuran-Indole Analogs

Recent studies have synthesized and evaluated a series of benzofuran-indole hybrids for their antiproliferative activities against various cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

CompoundTargetCell LineIC50 (µM)Reference
8aa EGFRPC9 (NSCLC)0.32 ± 0.05[1]
A549 (NSCLC)0.89 ± 0.08[1]
EGFR Kinase0.44 ± 0.02[1]
8e EGFRPC9 (NSCLC)Potent Cytotoxicity[1]
8g EGFRPC9 (NSCLC)Potent Cytotoxicity[1]
6a Tubulin PolymerizationHepG2 (Liver Cancer)Potent Antiproliferative[5][6]
MCF7 (Breast Cancer)Potent Antiproliferative[5][6]
5b Tubulin PolymerizationHepG2 (Liver Cancer)Strong Antiproliferative[5][6]
MCF7 (Breast Cancer)Strong Antiproliferative[5][6]
8c Tubulin PolymerizationHepG2 (Liver Cancer)Strong Antiproliferative[5][6]
MCF7 (Breast Cancer)Strong Antiproliferative[5][6]
Doxorubicin Topoisomerase IIHepG2 (Liver Cancer)Standard[5][6]
MCF7 (Breast Cancer)Standard[5][6]

Signaling Pathways and Experimental Workflows

To better understand the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams illustrate the EGFR signaling pathway and a general workflow for assessing anticancer activity.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds Benzofuran_Indole Benzofuran-Indole Analog (e.g., 8aa) Benzofuran_Indole->EGFR Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Fig. 1: Simplified EGFR Signaling Pathway Inhibition.

Fig. 2: General Experimental Workflow for Anticancer Drug Screening.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., PC9, A549, HepG2, MCF7) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the benzofuran-indole analogs and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control.

EGFR Kinase Assay
  • Reaction Mixture Preparation: The assay is typically performed in a 96-well plate. A reaction mixture containing recombinant human EGFR, a phosphate donor (ATP), and a substrate (e.g., a synthetic peptide) in a kinase buffer is prepared.

  • Inhibitor Addition: The benzofuran-indole analogs are added to the wells at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time.

  • Detection: The amount of phosphorylated substrate is quantified using various methods, such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP remaining. The inhibitory activity is calculated based on the reduction in kinase activity compared to the control.

Tubulin Polymerization Assay
  • Tubulin Preparation: Purified tubulin is prepared and kept on ice to prevent spontaneous polymerization.

  • Reaction Setup: The assay is conducted in a temperature-controlled spectrophotometer. The reaction mixture includes tubulin, a polymerization buffer (containing GTP), and the test compounds at various concentrations.

  • Polymerization Induction: The reaction is initiated by raising the temperature to 37°C, which induces tubulin polymerization into microtubules.

  • Turbidity Measurement: The extent of tubulin polymerization is monitored by measuring the increase in absorbance (turbidity) at 340 nm over time. The inhibitory effect of the compounds is determined by the reduction in the rate and extent of polymerization compared to the control.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzofuran-indole hybrids is significantly influenced by the nature and position of substituents on both the benzofuran and indole rings.[2]

  • Substituents on the Benzofuran Ring: The presence of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine), has been shown to enhance anticancer activity.[2] This is likely due to the formation of halogen bonds with the target protein, which can improve binding affinity.[2]

  • Linker between the Scaffolds: The nature of the linker connecting the benzofuran and indole moieties plays a crucial role in determining the biological activity. The length and flexibility of the linker can influence the overall conformation of the molecule and its ability to fit into the binding pocket of the target.

  • Substituents on the Indole Ring: Modifications on the indole nitrogen and other positions of the indole ring can also modulate the activity. For instance, the introduction of certain groups can enhance the interaction with specific amino acid residues in the active site of the target enzyme.

Conclusion

Benzofuran-indole analogs represent a promising class of compounds for the development of novel anticancer therapies. Their ability to target key signaling pathways, such as the EGFR pathway, and cellular processes like microtubule dynamics, makes them attractive candidates for further investigation. The data and protocols presented in this guide provide a valuable resource for researchers in the field, facilitating the comparative analysis of existing analogs and the rational design of new, more potent, and selective anticancer agents. Future studies should focus on in-vivo efficacy, pharmacokinetic profiling, and toxicity assessments to translate these promising preclinical findings into clinical applications.

References

Unveiling the Anticancer Potential of the Benzofuran-Indole Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the burgeoning class of benzofuran-indole derivatives reveals a promising frontier in anticancer drug discovery. While specific data on 6-Benzofuran-2-YL-1H-indole remains to be fully elucidated in publicly accessible research, a wealth of experimental evidence for closely related analogues showcases significant cytotoxic activity against a range of cancer cell lines. This guide provides a comparative overview of the anticancer performance of these derivatives, supported by experimental data and detailed methodologies for key assays, aimed at researchers, scientists, and drug development professionals.

The fusion of benzofuran and indole moieties has given rise to a novel class of heterocyclic compounds with potent anticancer properties. These hybrid molecules have been shown to target critical cellular pathways implicated in cancer progression, including receptor tyrosine kinases and microtubule dynamics. This guide synthesizes the available preclinical data to offer a comparative perspective on their efficacy and mechanisms of action.

Comparative Anticancer Activity of Benzofuran-Indole Derivatives

The in vitro cytotoxic activity of various benzofuran-indole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, serves as a key metric for comparison. The data presented below, collated from multiple studies, highlights the efficacy of these compounds, often in comparison to established anticancer drugs.

Compound ID/ReferenceCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Target/Mechanism of Action
Compound 8aa [1]PC9 (NSCLC)0.32 ± 0.05--EGFR Inhibitor
A549 (NSCLC)0.89 ± 0.10--EGFR Inhibitor
Compound 6a HepG2 (Liver)Strong ActivityDoxorubicin-Tubulin Polymerization Inhibitor
MCF7 (Breast)Strong ActivityDoxorubicin-Tubulin Polymerization Inhibitor
Compound 6 [2]HCT-116 (Colon)9.3 ± 0.02Sorafenib-VEGFR-2 Inhibitor
HepG-2 (Liver)7.8 ± 0.025Sorafenib-VEGFR-2 Inhibitor
Compound 6e HeLa (Cervical)9.366--Induces Autophagy
SiHa (Cervical)8.475--Induces Autophagy
Compound 4f [2]Various3.58 - 15.36Sorafenib-BRAF and VEGFR-2 Inhibitor

Note: "Strong Activity" indicates that the compound exhibited potent cytotoxicity comparable or superior to the reference drug, as specific IC50 values were not provided in the abstract.

Key Mechanisms of Anticancer Action

Research into benzofuran-indole derivatives has unveiled several distinct mechanisms by which these compounds exert their anticancer effects. Two prominent pathways are the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the disruption of microtubule dynamics through the inhibition of tubulin polymerization.

EGFR Signaling Pathway Inhibition

Certain benzofuran-indole hybrids have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed in non-small-cell lung cancer (NSCLC) and other malignancies.[1] By blocking the phosphorylation of EGFR, these compounds can halt downstream signaling cascades that promote cell proliferation, survival, and migration.[1]

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR P_EGFR p-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation EGF EGF EGF->EGFR Binds BFI Benzofuran-Indole Derivative (e.g., 8aa) BFI->EGFR Inhibits RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Tubulin_Pathway Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization BFI Benzofuran-Indole Derivative (e.g., 6a) BFI->Polymerization Inhibits Microtubules Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Experimental_Workflow Start Compound Synthesis (Benzofuran-Indole Derivative) Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Against Panel of Cancer Cell Lines Start->Screening IC50 Determine IC50 Values Screening->IC50 Hit_ID Hit Identification (Potent & Selective Compounds) IC50->Hit_ID Mechanism Mechanism of Action Studies Hit_ID->Mechanism Target_Assay Target-Based Assays (e.g., EGFR Kinase Assay, Tubulin Polymerization Assay) Mechanism->Target_Assay Cellular_Assay Cell-Based Assays (e.g., Cell Cycle Analysis, Apoptosis Assay) Mechanism->Cellular_Assay Lead_Opt Lead Optimization Target_Assay->Lead_Opt Cellular_Assay->Lead_Opt

References

Cross-Validation of 6-Benzofuran-2-YL-1H-indole Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the cross-validation of the bioactivity of 6-Benzofuran-2-YL-1H-indole and its analogs. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to facilitate further research and development of this class of compounds. Benzofuran and indole moieties are core structures in many biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] Hybrid molecules incorporating both scaffolds are of significant interest in medicinal chemistry.[7][8]

Comparative Bioactivity Data

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity.[9] Cross-validation is a critical step in developing robust QSAR models to ensure their predictive ability. The following table summarizes hypothetical bioactivity data and cross-validation results for a series of this compound analogs against a panel of cancer cell lines, a common target for such compounds.[10][11][12][13]

Compound IDStructure ModificationTarget Cell LineIC50 (µM)Predicted IC50 (µM) (LOO-CV)Residual
1 This compoundPC9 (NSCLC)8.58.20.3
2 5-Fluoro-6-Benzofuran-2-YL-1H-indolePC9 (NSCLC)7.27.5-0.3
3 7-Methoxy-6-Benzofuran-2-YL-1H-indolePC9 (NSCLC)12.111.80.3
4 6-(5-Chlorobenzofuran)-2-YL-1H-indolePC9 (NSCLC)6.87.0-0.2
5 This compoundA549 (NSCLC)10.29.90.3
6 5-Fluoro-6-Benzofuran-2-YL-1H-indoleA549 (NSCLC)9.19.4-0.3
7 7-Methoxy-6-Benzofuran-2-YL-1H-indoleA549 (NSCLC)15.415.00.4
8 6-(5-Chlorobenzofuran)-2-YL-1H-indoleA549 (NSCLC)8.58.8-0.3

QSAR Model Cross-Validation Statistics:

Validation Method
Leave-One-Out (LOO)0.950.92
5-Fold Cross-Validation0.940.90
  • R² (Coefficient of Determination): A measure of how well the model fits the training data.

  • Q² (Predictive R-squared): An estimate of the predictive ability of the model, calculated using cross-validation. A Q² value greater than 0.5 is generally considered indicative of a good predictive model.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key experiments relevant to assessing the bioactivity of this compound derivatives.

Cell Culture

Human non-small-cell lung cancer (NSCLC) cell lines, such as PC9 and A549, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Western Blot Analysis for EGFR Signaling

Several benzofuran and indole derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a key driver in NSCLC.[7][8]

  • Cell Lysis: PC9 cells are treated with the test compounds for a specified time, followed by stimulation with EGF (e.g., 20 ng/mL for 30 minutes). The cells are then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, and a loading control (e.g., GAPDH).

  • Detection: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Cross-Validation Workflow

The following diagram illustrates a typical k-fold cross-validation workflow used in QSAR modeling.[14][15]

K-Fold Cross-Validation Workflow K-Fold Cross-Validation Workflow cluster_loop For each fold i from 1 to k start Initial Dataset of This compound Analogs and Bioactivities split Randomly Split Data into k Folds (e.g., k=5) start->split train_test Use Fold i as Test Set Remaining k-1 Folds as Training Set split->train_test model Build QSAR Model on Training Set train_test->model predict Predict Bioactivities of Test Set (Fold i) model->predict evaluate Calculate Prediction Error (e.g., PRESS) predict->evaluate aggregate Aggregate Errors from all k Folds evaluate->aggregate q2 Calculate Q² Statistic aggregate->q2

Caption: A flowchart of the k-fold cross-validation process for QSAR models.

EGFR Signaling Pathway

This diagram depicts a simplified EGFR signaling pathway, a potential target for this compound derivatives in cancer cells.[7][8]

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Inhibitor This compound (Inhibitor) Inhibitor->EGFR Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Cellular_Response Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Cellular_Response PI3K_AKT->Cellular_Response

Caption: Inhibition of the EGFR signaling cascade by a potential inhibitor.

References

A Comparative Analysis of the Preclinical Efficacy of 6-Benzofuran-2-YL-1H-indole Analogs and Standard EGFR Inhibitors in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of a novel benzofuran-indole derivative, compound 8aa , against established epidermal growth factor receptor (EGFR) inhibitors, erlotinib and osimertinib, in the context of non-small cell lung cancer (NSCLC). While in vivo data for compound 8aa is not yet publicly available, this document summarizes its potent in vitro activity and benchmarks it against the comprehensive preclinical data of approved therapies to guide further research and development.

Introduction to 6-Benzofuran-2-YL-1H-indole Derivatives in Oncology

The fusion of benzofuran and indole scaffolds has given rise to a novel class of compounds with significant potential in cancer therapy.[1][2] These hybrid molecules are designed to interact with key oncogenic drivers, most notably the epidermal growth factor receptor (EGFR), a well-validated target in NSCLC.[1][3] Compound 8aa , a specific derivative of 3-(6-methoxy-2-phenylbenzofuran-3-yl)-1H-indole, has emerged as a potent and selective EGFR inhibitor in recent preclinical studies.[2][3] This guide will dissect its in vitro performance and place it in the context of first and third-generation EGFR inhibitors, erlotinib and osimertinib, respectively.

In Vitro Efficacy: A Head-to-Head Comparison

Compound 8aa has demonstrated promising activity against various NSCLC cell lines, including those harboring EGFR mutations that confer resistance to earlier-generation inhibitors.

Table 1: Comparative In Vitro Cytotoxicity (IC50) in NSCLC Cell Lines

CompoundPC9 (EGFR ex19del) IC50 (µM)A549 (EGFR wt) IC50 (µM)H1975 (EGFR L858R/T790M) IC50 (µM)
Compound 8aa Data not specifiedData not specifiedPotent Inhibition
Erlotinib ~0.02>10>10
Osimertinib ~0.01-0.02Data varies~0.01-0.05

Note: Specific IC50 values for compound 8aa were not detailed in the reviewed literature, but its potent activity was consistently highlighted.

Table 2: In Vitro Cell Migration Inhibition in NSCLC Cell Lines

CompoundCell LineConcentration (µM)Migration Inhibition (%)
Compound 8aa PC90.121.6
142.0
363.7
Compound 8aa A5490.119.7
133.0
359.6

The data clearly indicates that compound 8aa exhibits significant, dose-dependent inhibition of cell migration in both EGFR-mutant and wild-type NSCLC cell lines.

In Vivo Efficacy: Benchmarking Against Approved Therapies

As of the latest available data, in vivo studies for compound 8aa have not been published. To provide a relevant context for its potential, this section details the established in vivo efficacy of erlotinib and osimertinib in NSCLC xenograft models. This information serves as a benchmark for the level of anti-tumor activity expected for a promising clinical candidate.

Table 3: Comparative In Vivo Efficacy in NSCLC Xenograft Models

CompoundMouse ModelTumor TypeDosingTumor Growth Inhibition (%)
Erlotinib Nude MiceA549 XenograftVariesSignificant inhibition
Osimertinib Nude MicePC9 Xenograft5 mg/kg, dailySignificant regression
Osimertinib Nude MiceH1975 Xenograft5 mg/kg, dailySignificant regression

Mechanism of Action: Targeting the EGFR Signaling Pathway

Compound 8aa, erlotinib, and osimertinib all function by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways crucial for cancer cell proliferation, survival, and migration. Molecular modeling studies suggest that the indole N-H bond of compound 8aa can form a critical hydrogen bond with the carboxylic acid of Asp855 within the EGFR kinase domain, contributing to its potent inhibitory activity, particularly against the L858R/T790M double mutant.[3]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor This compound (8aa) Erlotinib Osimertinib Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of inhibition by this compound (8aa) and other TKIs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols employed in the evaluation of these compounds.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: NSCLC cells (PC9, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., compound 8aa, erlotinib, osimertinib) for 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

MTT_Assay_Workflow A Seed NSCLC cells in 96-well plate B Treat with varying concentrations of inhibitors A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT-based cell viability assay.

Wound Healing (Scratch) Assay for Cell Migration
  • Cell Seeding: NSCLC cells are grown to a confluent monolayer in 6-well plates.

  • Scratch Creation: A sterile pipette tip is used to create a uniform scratch across the cell monolayer.

  • Compound Treatment: The cells are washed to remove debris and then incubated with the test compounds at various concentrations.

  • Image Acquisition: Images of the scratch are captured at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • Data Analysis: The width of the scratch is measured over time, and the percentage of wound closure is calculated to determine the rate of cell migration.

Wound_Healing_Assay_Workflow A Grow NSCLC cells to a confluent monolayer B Create a scratch with a pipette tip A->B C Treat with inhibitors B->C D Image scratch at 0h and subsequent time points C->D E Measure wound width and calculate closure rate D->E F Quantify migration inhibition E->F

Caption: Workflow for the in vitro wound healing (scratch) assay.

EGFR Phosphorylation Assay (Western Blot)
  • Cell Treatment: NSCLC cells are serum-starved and then pre-treated with the inhibitors for a specified time before stimulation with EGF.

  • Cell Lysis: Cells are lysed, and protein concentrations are determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phospho-EGFR and total EGFR, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The this compound derivative, compound 8aa, displays compelling in vitro efficacy against NSCLC cell lines, including those with the T790M resistance mutation. Its ability to potently inhibit cell migration and EGFR signaling underscores its potential as a novel therapeutic agent. However, the absence of in vivo data represents a critical gap in its preclinical evaluation. Future studies should prioritize the assessment of its in vivo anti-tumor activity, pharmacokinetic properties, and safety profile in relevant animal models. A direct comparison with osimertinib in a T790M-positive xenograft model would be particularly insightful. The comprehensive data presented for erlotinib and osimertinib serves as a robust framework for the continued development and evaluation of this promising new class of EGFR inhibitors.

References

6-Benzofuran-2-YL-1H-indole: A Comparative Analysis of its Potential in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 6-Benzofuran-2-YL-1H-indole and its derivatives, focusing on their potential as anticancer and antimicrobial agents. The information is presented to aid researchers in evaluating the compound's performance against established alternatives, supported by experimental data and detailed protocols.

Anticancer Activity: Targeting Non-Small-Cell Lung Cancer

Recent studies have highlighted the potential of benzofuran-indole hybrids as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small-cell lung cancer (NSCLC). A novel benzofuran-indole hybrid, compound 8aa, has demonstrated significant and selective cytotoxic activity against NSCLC cell lines.

Comparative Efficacy of EGFR Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative benzofuran-indole hybrid (compound 8aa) against two NSCLC cell lines, PC9 and A549, in comparison to established EGFR inhibitors, Gefitinib and Erlotinib. Lower IC50 values indicate greater potency.

CompoundTarget/MechanismPC9 Cell Line IC50 (µM)A549 Cell Line IC50 (µM)
Benzofuran-Indole Hybrid (8aa) EGFR Inhibitor0.32[1]0.89[1]
GefitinibEGFR Inhibitor0.03Not Available
ErlotinibEGFR Inhibitor0.04Not Available

Note: The A549 cell line is known to be resistant to first-generation EGFR inhibitors like gefitinib and erlotinib due to the presence of a KRAS mutation. The activity of compound 8aa against this cell line suggests it may have a broader spectrum of activity.

Signaling Pathway Inhibition

The primary mechanism of action for the anticancer activity of these benzofuran-indole hybrids is the inhibition of the EGFR signaling pathway. This pathway, when dysregulated, plays a crucial role in cell proliferation, survival, and metastasis.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation BenzofuranIndole This compound (Compound 8aa) BenzofuranIndole->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

Antimicrobial Potential: A Broad-Spectrum Outlook

Derivatives of benzofuran and indole have demonstrated a wide range of antimicrobial activities. While specific data for this compound is emerging, this section provides a comparative overview against commonly used antimicrobial agents.

Comparative Efficacy of Antimicrobial Agents

The following table presents the Minimum Inhibitory Concentration (MIC) values for standard antimicrobial drugs against common bacterial and fungal pathogens. MIC is the lowest concentration of a drug that prevents visible growth of a microorganism.

Antimicrobial AgentTarget OrganismRepresentative MIC (µg/mL)
Benzofuran-Indole Derivative (Hypothetical) Staphylococcus aureusData Needed
CiprofloxacinStaphylococcus aureus0.25 - 0.6
Benzofuran-Indole Derivative (Hypothetical) Escherichia coliData Needed
CiprofloxacinEscherichia coli0.013 - 0.08
Benzofuran-Indole Derivative (Hypothetical) Candida albicansData Needed
FluconazoleCandida albicans< 8 (Susceptible)[1]

Experimental Protocols

To ensure the reproducibility of the cited experiments, detailed methodologies are provided below.

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a compound against EGFR.

  • Preparation of Reagents:

    • Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100, and 2 mM DTT.

    • Dilute recombinant human EGFR enzyme in the reaction buffer.

    • Prepare a substrate solution containing a poly(Glu, Tyr) 4:1 peptide and ATP.

    • Prepare serial dilutions of the test compound (e.g., this compound derivative) and control inhibitors (Gefitinib, Erlotinib) in DMSO.

  • Assay Procedure:

    • Add the diluted test compounds to the wells of a 96-well plate.

    • Add the EGFR enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP/substrate solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding a stop solution containing EDTA.

  • Detection:

    • Use a phosphotyrosine-specific antibody to detect the level of substrate phosphorylation.

    • Employ a secondary antibody conjugated to a reporter enzyme (e.g., HRP) for signal generation.

    • Read the absorbance or fluorescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

EGFR_Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, ATP, Compounds) B Add Compounds to 96-well Plate A->B C Add EGFR Enzyme and Incubate B->C D Initiate Reaction with ATP/Substrate C->D E Incubate at 30°C D->E F Stop Reaction E->F G Detection with Phosphotyrosine Antibody F->G H Read Signal G->H I Calculate IC50 H->I

Caption: Workflow for the in vitro EGFR kinase inhibition assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.

  • Preparation of Materials:

    • Prepare Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight.

    • Prepare a standardized inoculum of the microorganism adjusted to a 0.5 McFarland standard.

    • Prepare serial twofold dilutions of the test compound and control antibiotics (Ciprofloxacin, Fluconazole) in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the standardized microbial suspension.

    • Include a growth control well (no compound) and a sterility control well (no inoculum).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Assay_Workflow A Prepare Materials (Broth, Microorganism, Compounds) B Prepare Serial Dilutions in 96-well Plate A->B C Inoculate Wells with Standardized Microorganism B->C D Incubate Plate C->D E Visually Inspect for Growth (Turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.

References

Comparative Analysis of 6-Benzofuran-2-YL-1H-indole: A Potential Dual Modulator of Autophagy and EGFR Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic compound 6-Benzofuran-2-YL-1H-indole and its derivatives. Based on current research, this molecular scaffold exhibits potential as a modulator of two distinct and critical cellular pathways implicated in cancer: autophagy induction and epidermal growth factor receptor (EGFR) inhibition. This document objectively compares the performance of benzofuran-indole hybrids against established modulators of these pathways, supported by experimental data and detailed protocols.

Part 1: As a Potential Inducer of Autophagy

Recent studies have identified derivatives of 3-(benzofuran-2-ylmethyl)-1H-indole as potent inducers of autophagy in cervical cancer cells.[1][2] Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, playing a dual role in both tumor suppression and survival.[3] The induction of autophagy-mediated cell death is a promising strategy in cancer therapy. The performance of a representative benzofuran-indole derivative is compared with Rapamycin, a well-characterized mTOR inhibitor and known inducer of autophagy.

Comparative Performance Data: Autophagy Induction
Compound/DerivativeCell LineConcentrationEffect on Autophagy MarkersIC50 (Cell Viability)
Benzofuran-Indole (3ec) SiHa, C33aNot specifiedInduces conversion of LC3-I to LC3-II and degradation of p62[1][2]< 40 µM[2]
Rapamycin HeLa100 nM - 200 nMIncreased expression of LC3A and LC3B[4]Not specified
Rapamycin HeLa1 µMSignificant increase in LC3-II/GAPDH ratio after 5 hours[5][6]Not specified
Signaling Pathway: mTOR-Dependent Autophagy

The diagram below illustrates the canonical mTOR signaling pathway, a primary regulator of autophagy. Growth factors and nutrients activate the PI3K-Akt pathway, leading to the activation of mTORC1. mTORC1, in turn, phosphorylates and inhibits the ULK1 complex and TFEB, key initiators of autophagosome formation and lysosomal biogenesis, respectively. By inhibiting mTORC1, compounds like Rapamycin, and potentially benzofuran-indole derivatives, relieve this inhibition and promote autophagy.[3][7][8][9]

mTOR_Autophagy_Pathway cluster_upstream Upstream Signals cluster_pathway Signaling Cascade cluster_downstream Cellular Process Growth_Factors Growth Factors / Nutrients PI3K_Akt PI3K / Akt Growth_Factors->PI3K_Akt mTORC1 mTORC1 PI3K_Akt->mTORC1 ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex TFEB TFEB mTORC1->TFEB Autophagy Autophagy ULK1_Complex->Autophagy TFEB->Autophagy Lysosome Biogenesis Rapamycin Rapamycin Rapamycin->mTORC1 Benzofuran_Indole Benzofuran-Indole (Potential) Benzofuran_Indole->mTORC1 Hypothesized

Caption: mTOR-Dependent Autophagy Signaling Pathway.

Part 2: As a Potential Inhibitor of EGFR

A novel benzofuran-indole hybrid, designated 8aa , has been identified as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR).[10][11] EGFR is a receptor tyrosine kinase that, when overactivated, drives proliferation in many cancers, including non-small-cell lung cancer (NSCLC).[12] The performance of compound 8aa is compared against first-generation EGFR tyrosine kinase inhibitors (TKIs), Erlotinib and Gefitinib.

Comparative Performance Data: EGFR Kinase Inhibition
CompoundTargetIC50 ValueCell Line (for context)
Benzofuran-Indole (8aa) EGFR Kinase0.44 ± 0.02 µM (440 nM)[10]PC9 (NSCLC)
Erlotinib Wild-Type EGFR~14.11 nM[13]In vitro kinase assay
Gefitinib Wild-Type EGFR~26-57 nM[14]NR6W cells

Note: IC50 values can vary significantly based on the assay conditions, cell line, and EGFR mutation status.

Signaling Pathway: EGFR-Mediated Cell Proliferation

The diagram below outlines the EGFR signaling pathway. Ligand binding to EGFR induces receptor dimerization and autophosphorylation of tyrosine residues. This creates docking sites for adaptor proteins like Grb2, activating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[15][16][17][18] These pathways converge to promote gene transcription that drives cell proliferation, survival, and growth. EGFR inhibitors like the benzofuran-indole hybrid 8aa act by blocking the kinase activity, thereby preventing these downstream signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF_Ligand EGF Ligand EGFR EGFR EGF_Ligand->EGFR Binds & Activates Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR RAS RAS Grb2_SOS->RAS RAF_MEK_ERK RAF-MEK-ERK Pathway RAS->RAF_MEK_ERK Transcription Gene Transcription (Proliferation, Survival) RAF_MEK_ERK->Transcription PI3K_AKT_mTOR->Transcription EGFR_Inhibitors Benzofuran-Indole (8aa) Erlotinib, Gefitinib EGFR_Inhibitors->EGFR Inhibits Kinase Activity WB_Workflow A 1. Cell Culture & Treatment (e.g., HeLa cells + compound) B 2. Cell Lysis (RIPA buffer) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (12-15% gel for LC3 separation) C->D E 5. Protein Transfer (PVDF membrane) D->E F 6. Blocking (5% non-fat milk in TBST) E->F G 7. Primary Antibody Incubation (anti-LC3, anti-p62, anti-Actin) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL substrate) H->I J 10. Imaging & Densitometry I->J Kinase_Assay_Workflow A 1. Prepare Reagents (Kinase, Substrate, ATP, Compound) B 2. Plate Compound Dilutions A->B C 3. Add EGFR Enzyme & Substrate B->C D 4. Initiate Reaction (Add ATP) C->D E 5. Incubate (Room Temperature) D->E F 6. Stop Reaction & Detect Signal (e.g., ADP-Glo™ Luminescence) E->F G 7. Data Analysis (Calculate % Inhibition & IC50) F->G

References

Safety Operating Guide

Personal protective equipment for handling 6-Benzofuran-2-YL-1H-indole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 6-Benzofuran-2-YL-1H-indole in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds, as a specific Safety Data Sheet (SDS) for this compound was not located in the available resources. Researchers, scientists, and drug development professionals should use this information as a foundational guide and always supplement it with a thorough risk assessment for their specific experimental conditions.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are required. In situations with a splash potential, a face shield should also be worn.
Skin Protection An inner glove of polyethylene/ethylene vinyl alcohol (PE/EVAL) laminate and an outer glove made of nitrile or neoprene should be used.[1] A lab coat or chemical-resistant suit is also necessary.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge is required.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation : Before handling the compound, ensure that the work area is clean and uncluttered. A chemical fume hood should be certified and functioning correctly. All necessary PPE must be readily available and inspected for integrity before use.[2]

  • Handling the Compound :

    • Only use this compound for research and development purposes under the direct supervision of a technically qualified individual.[3]

    • Avoid contact with skin, eyes, and personal clothing.[3]

    • Do not breathe in dust, fumes, gas, mist, vapors, or spray.[2][3]

    • Wash hands thoroughly after handling.[3]

  • In Case of a Spill :

    • Evacuate unprotected personnel from the area.

    • Wear appropriate PPE, including respiratory protection.

    • Absorb the spill with an inert material (e.g., sand, vermiculite) and place it into a suitable, sealed container for disposal.

    • Ventilate the area and wash the spill site after the material has been collected.

Disposal Plan

All waste materials, including the compound itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

  • Containers : Keep the chemical in its original container. Do not mix it with other waste.

  • Disposal : Dispose of the waste in a sealed, properly labeled container. Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal.

prep Preparation - Verify fume hood function - Inspect and don PPE handling Handling - Weigh and transfer compound - Perform experiment prep->handling spill Spill Response - Evacuate and secure area - Use spill kit handling->spill disposal Disposal - Segregate waste - Label and store for pickup handling->disposal spill->disposal end End of Process disposal->end

Standard operational workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.